Product packaging for capryloyl-CoA(Cat. No.:CAS No. 1264-52-4)

capryloyl-CoA

Cat. No.: B072004
CAS No.: 1264-52-4
M. Wt: 893.7 g/mol
InChI Key: KQMZYOXOBSXMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Octanoyl-Coenzyme A as a Central Metabolic Intermediate

Octanoyl-CoA holds a central position in cellular metabolism, primarily as an intermediate in the beta-oxidation of fatty acids. caymanchem.com Very long-chain fatty acids undergo an initial round of oxidation in peroxisomes until they are shortened to octanoyl-CoA, which is then transported to the mitochondria for complete oxidation. wikipedia.orgwikipedia.orgwikipedia-on-ipfs.org This process underscores its importance in breaking down fats to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org Its role is crucial for providing energy, especially in tissues like the heart and skeletal muscles. mdpi.com The levels of octanoyl-CoA can be indicative of certain metabolic states; for instance, increased levels have been observed in the liver of patients with Reye's syndrome. caymanchem.com

Overview of its Role as an Acyl Group Carrier in Cellular Processes

As an acyl-CoA derivative, octanoyl-CoA functions as a carrier of the octanoyl group, an eight-carbon acyl chain. chemimpex.comebi.ac.uk This "activated" form of octanoic acid allows it to participate in various enzymatic reactions. chemimpex.com The transfer of this acyl group is fundamental for both the synthesis and degradation of fatty acids. chemimpex.com Beyond its role in catabolism, the octanoyl group can be transferred to other molecules, such as carnitine, facilitating transport across mitochondrial membranes. wikipedia.orgfrontiersin.org This carrier function is essential for the trafficking of fatty acids between different cellular compartments, such as from peroxisomes to mitochondria, ensuring the efficient processing of lipids. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50N7O17P3S B072004 capryloyl-CoA CAS No. 1264-52-4

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZYOXOBSXMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862615
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} octanethioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

893.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Octanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1264-52-4
Record name Octanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways and Cycles Involving Octanoyl Coenzyme a

Fatty Acid Catabolism: Beta-Oxidation

Beta-oxidation is the primary metabolic process for breaking down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. libretexts.orgaocs.orgabcam.com The location of this process—mitochondria or peroxisomes—depends on the chain length of the fatty acid. smpdb.ca

Mitochondria are the primary site for the beta-oxidation of short, medium, and long-chain fatty acids. smpdb.ca For medium-chain fatty acids like octanoic acid, the process begins with its activation to octanoyl-CoA, which then enters a cyclic series of four enzymatic reactions. abcam.comlibretexts.org

The initial and rate-limiting step in each cycle of mitochondrial beta-oxidation is catalyzed by a family of enzymes known as acyl-coenzyme A dehydrogenases (ACADs). wikipedia.orgd-nb.info These flavoenzymes are responsible for introducing a double bond into the fatty acyl-CoA molecule. wikipedia.org The ACAD family includes several members with distinct but overlapping specificities for fatty acyl-CoAs of different chain lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. nih.govnih.gov

Octanoyl-CoA is a principal and highly efficient physiological substrate for medium-chain acyl-CoA dehydrogenase (MCAD). nih.govcaymanchem.com While MCAD can act on a range of acyl-CoAs with chain lengths from 6 to 12 carbons, studies show its specificity is particularly targeted towards octanoyl-CoA (C8-CoA). wikipedia.orgdrugbank.com The active site of the MCAD enzyme is structurally suited to bind octanoyl-CoA, positioning it ideally for the dehydrogenation reaction. wikipedia.org This reaction requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor and is initiated by a specific glutamate (B1630785) residue (Glu 376 in human MCAD) that facilitates the removal of a proton. wikipedia.orgd-nb.info

The conversion of a longer fatty acid, decanoyl-coenzyme A (C10-CoA), into octanoyl-CoA represents one full cycle, specifically the fourth pass, of the beta-oxidation spiral. reactome.orgnih.gov This transformation involves a sequence of four distinct enzymatic reactions. reactome.orgreactome.org

The process is as follows:

Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the oxidation of decanoyl-CoA, forming trans-2-decenoyl-CoA and reducing FAD to FADH2. reactome.orgnih.gov

Hydration: Enoyl-CoA hydratase, also known as crotonase, adds a water molecule across the double bond of trans-2-decenoyl-CoA to produce (S)-3-hydroxydecanoyl-CoA. reactome.orgnih.gov

Dehydrogenation: The hydroxyl group of (S)-3-hydroxydecanoyl-CoA is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase, yielding 3-ketodecanoyl-CoA. reactome.orgnih.gov This step uses NAD+ as an electron acceptor, producing NADH. The enzyme involved, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), has a broad substrate specificity despite its name. reactome.org

Thiolysis: Finally, beta-ketothiolase cleaves 3-ketodecanoyl-CoA by inserting a new coenzyme A molecule. reactome.orgreactome.org This reaction releases a two-carbon unit as acetyl-CoA and the remaining eight-carbon fatty acyl chain as octanoyl-CoA. reactome.orgnih.gov

This newly formed octanoyl-CoA is then ready to enter the subsequent round of beta-oxidation. reactome.org

Table 1: Enzymatic Conversion of Decanoyl-CoA to Octanoyl-CoA

Step Enzyme Substrate Product(s)
1 Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Decanoyl-CoA trans-2-Decenoyl-CoA
2 Enoyl-CoA Hydratase (Crotonase) trans-2-Decenoyl-CoA (S)-3-Hydroxydecanoyl-CoA
3 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) (S)-3-Hydroxydecanoyl-CoA 3-Ketodecanoyl-CoA

The oxidation of fatty acyl-CoA esters is intrinsically linked to the mitochondrial respiratory chain, as the FADH2 and NADH produced are reoxidized to generate ATP. abcam.com Kinetic studies reveal that the efficiency of this process is highly dependent on the structural integrity of the mitochondria. nih.gov

Research comparing different mitochondrial preparations has shown that the oxidation of saturated acyl-CoAs like octanoyl-CoA is significant and dependent on NAD+ and Coenzyme A. nih.gov In gently disrupted mitochondria, where the functional connection between the beta-oxidation enzymes and the respiratory chain is largely preserved, octanoyl-CoA is oxidized at approximately 50% of the rate observed for unsaturated intermediates like crotonyl-CoA. nih.gov However, in vigorously disrupted mitochondria, this connection is broken, and the oxidation rate of octanoyl-CoA becomes almost undetectable. nih.gov This highlights the kinetic advantage conferred by the close organization of the beta-oxidation enzymes and the respiratory chain complexes in situ. nih.gov The reaction of MCAD with octanoyl-CoA is complex, proceeding through the formation of a notable charge-transfer complex between the reduced enzyme and the product, trans-2-octenoyl-CoA, which is the point of electron transfer to the electron-transferring flavoprotein (ETF). d-nb.infonih.gov

Table 2: Relative Oxidation Rates in Mitochondrial Preparations

Mitochondrial Preparation Acyl-CoA Substrate Relative Oxidation Rate
Gently Disrupted Crotonyl-CoA & 3-Hydroxybutyryl-CoA High (~700% of disrupted)
Gently Disrupted Octanoyl-CoA & Butyryl-CoA Moderate (~50% of Crotonyl-CoA)
Vigorously Disrupted Octanoyl-CoA & Butyryl-CoA Hardly Detectable

Data derived from studies on respiration-linked oxidation. nih.gov

While mitochondria handle most fatty acid oxidation, peroxisomes play a specialized role, particularly in the metabolism of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. smpdb.canih.govnih.gov

Peroxisomes carry out the initial cycles of beta-oxidation for VLCFAs, which are too long to be processed directly by mitochondria. smpdb.careactome.org This peroxisomal pathway shortens the long carbon chains, producing acetyl-CoA and a chain-shortened acyl-CoA. reactome.orgnih.gov Octanoyl-CoA is a key end product of this peroxisomal shortening process. reactome.orgnih.govwikipedia.org

Once the VLCFA has been shortened to a medium-chain length, such as octanoyl-CoA, it is transported from the peroxisome to the mitochondrion to undergo complete oxidation to acetyl-CoA. smpdb.cawikipedia.org The export from the peroxisome can be facilitated by converting the acyl-CoAs into their corresponding carnitine esters. nih.gov Carnitine octanoyltransferase (CROT) is the enzyme responsible for converting octanoyl-CoA to octanoyl-carnitine for this transport. nih.gov Pathological conditions such as Zellweger syndrome, which are characterized by deficient peroxisomal function, lead to the accumulation of toxic VLCFAs due to the impairment of this shortening pathway. nih.gov

Peroxisomal Beta-Oxidation of Very Long Chain Fatty Acids

Enzymatic Components: Role of Acyl-Coenzyme A Oxidases (ACOX)

Acyl-coenzyme A oxidases (ACOX) are the initial and rate-limiting enzymes in the peroxisomal β-oxidation pathway. nih.govebi.ac.uk This pathway is responsible for the breakdown of various fatty acids, including very-long-chain fatty acids (VLCFAs), and results in the production of shortened acyl-CoAs, such as octanoyl-CoA. nih.govresearchgate.net The ACOX enzyme catalyzes the desaturation of a fatty acyl-CoA, like palmitoyl-CoA, to a 2-trans-enoyl-CoA. ebi.ac.uk During this reaction, electrons are transferred from the FADH₂ cofactor to molecular oxygen, which leads to the production of hydrogen peroxide (H₂O₂). researchgate.net

Different isoforms of ACOX exhibit varying substrate specificities. For instance, in the yeast Yarrowia lipolytica, five ACOX isozymes have been identified. nih.gov Studies involving gene disruption in this yeast have revealed specific roles for these isozymes: Aox2 shows a preference for long-chain acyl-CoAs, while Aox3 is more active against short-chain fatty acids. nih.gov Aox5, on the other hand, demonstrates activity with fatty acids of all chain lengths. nih.gov In mammals, ACOX1 is a key enzyme in mediating inflammatory responses and the metabolism of reactive oxygen species (ROS). nih.gov The regulation of ACOX activity is crucial, as impaired peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is associated with several diseases. researchgate.net

Transport Mechanisms of Peroxisomal Acyl-Coenzyme A Derivatives

Once fatty acids are shortened to derivatives like octanoyl-CoA within the peroxisome, they must be transported out to other cellular compartments, primarily the mitochondria, for further metabolism. wikipedia.org Several mechanisms facilitate the export of these peroxisomal acyl-CoA derivatives.

One major pathway involves the conversion of acyl-CoAs to their corresponding acylcarnitine esters. nih.gov This reaction is catalyzed by carnitine acyltransferases located in the peroxisome. Specifically, carnitine octanoyltransferase (CROT) is responsible for converting medium-chain acyl-CoAs, such as octanoyl-CoA, into octanoylcarnitine (B1202733). nih.gov This newly formed octanoylcarnitine, along with acetyl-carnitine produced by carnitine acetyltransferase (CRAT), can then be exported from the peroxisome. nih.gov

Alternatively, peroxisomal acyl-CoA derivatives can be hydrolyzed into free fatty acids and Coenzyme A (CoASH) by enzymes known as acyl-CoA thioesterases (ACOT). nih.gov The resulting free fatty acid (e.g., octanoic acid) and acetate (B1210297) can then be exported to the cytosol, potentially through the pore-forming protein PXMP2. nih.gov It is unclear which specific transporter is responsible for the export of acyl-carnitines. nih.gov

Transporter/EnzymeFunction in Peroxisomal ExportProduct(s)
Carnitine Octanoyltransferase (CROT) Converts octanoyl-CoA to octanoylcarnitine for transport. nih.govOctanoylcarnitine
Carnitine Acetyltransferase (CRAT) Converts acetyl-CoA to acetyl-carnitine for transport. nih.govAcetyl-carnitine
Acyl-CoA Thioesterases (ACOT) Hydrolyzes acyl-CoAs to free fatty acids. nih.govFree Fatty Acid + CoASH
PXMP2 Pore-forming protein that may export free fatty acids and acetate. nih.govN/A

Fatty Acid Anabolism: Lipid Biosynthesis Pathways

Octanoyl-Coenzyme A in De Novo Lipid Synthesis

De novo lipid synthesis is the process of creating fatty acids from precursor molecules, primarily acetyl-CoA. nih.govlumenlearning.com This pathway occurs in the cytosol and involves key enzymes like acetyl-CoA carboxylase and fatty acid synthase. nih.govmedicoapps.org While acetyl-CoA is the direct building block, other acyl-CoAs can influence the process. Long-chain acyl-CoAs, including octanoyl-CoA and palmitoyl-CoA, can act as feedback inhibitors of acetoacetyl-CoA synthetase (AACS). nih.gov AACS is a cytosolic enzyme that converts the ketone body acetoacetate (B1235776) into acetoacetyl-CoA, providing an alternative route for substrates to enter the lipid synthesis pathway that bypasses the enzyme ATP citrate (B86180) lyase. nih.govdoaj.org By inhibiting AACS, octanoyl-CoA can help regulate the contribution of ketone bodies to de novo fatty acid synthesis. nih.gov

Role in Mitochondrial Fatty Acid Synthesis (mtFAS) and Lipoic Acid Biosynthesis

Mitochondria have their own fatty acid synthesis system, known as mtFAS, which is distinct from the cytosolic pathway. nih.govnih.gov The mtFAS pathway is a type II system, meaning it uses a series of discrete enzymes to build acyl chains. nih.gov A primary product of the mtFAS pathway is octanoyl-acyl carrier protein (octanoyl-ACP). nih.govphytomorphology.com This molecule is the essential precursor for the synthesis of lipoic acid, a vital cofactor for several key mitochondrial enzyme complexes. nih.govphytomorphology.com

The biosynthesis of lipoic acid from octanoyl-ACP proceeds in a series of steps:

Octanoyl Transfer: An octanoyl moiety is transferred from octanoyl-ACP to specific lysine (B10760008) residues on the target apoproteins. researchgate.netresearchgate.net This reaction is catalyzed by an octanoyltransferase, such as Lipoyl(octanoyl) transferase 2 (LIPT2) or LipB. nih.govphytomorphology.comresearchgate.net

Sulfur Insertion: The enzyme lipoic acid synthase (LIAS), also known as LipA, then inserts two sulfur atoms into the octanoyl chain at carbons 6 and 8. researchgate.netnih.gov This converts the attached octanoyl group into a functional lipoyl group. researchgate.net

The resulting lipoylated enzymes, including the pyruvate (B1213749) dehydrogenase (PDH) complex and α-ketoglutarate dehydrogenase (KGDH), are critical for central metabolism. msu.edu Therefore, octanoyl-CoA's derivative, octanoyl-ACP, directly links mitochondrial fatty acid synthesis to the functional activation of crucial metabolic enzymes. nih.gov

Interconversion and Linkages with Other Macroscopic Metabolic Pathways

Contribution to Energy Production and Homeostasis

Octanoyl-coenzyme A is a significant intermediate in fatty acid metabolism and plays a crucial role in cellular energy production. chemimpex.com It is a key product of the peroxisomal β-oxidation of very-long-chain fatty acids. nih.govwikipedia.org After its formation in the peroxisome, octanoyl-CoA (or its carnitine derivative, octanoylcarnitine) is transported to the mitochondria. nih.govwikipedia.org

Inside the mitochondria, octanoyl-CoA enters the mitochondrial β-oxidation pathway. Through successive rounds of this cycle, it is broken down into molecules of acetyl-CoA. nih.govyoutube.com This acetyl-CoA then enters the citric acid cycle (Krebs cycle) to be oxidized, a process that generates the reducing equivalents NADH and FADH₂. wikipedia.orgwikipedia.org These molecules, in turn, donate electrons to the electron transport chain, driving the production of large amounts of ATP, the cell's primary energy currency. nih.gov

PathwayRole of Octanoyl-CoAEnd Product for Energy Metabolism
Peroxisomal β-Oxidation Endpoint product from very-long-chain fatty acids. wikipedia.orgOctanoyl-CoA
Mitochondrial β-Oxidation Substrate for further breakdown. nih.govAcetyl-CoA
Citric Acid Cycle Acetyl-CoA derived from octanoyl-CoA enters the cycle. wikipedia.orgNADH, FADH₂
Oxidative Phosphorylation NADH and FADH₂ are used to generate ATP. nih.govATP

Integration with Carbohydrate and Amino Acid Metabolism

The metabolic fate of octanoyl-CoA is intricately linked with the processing of carbohydrates and amino acids, primarily through its breakdown product, acetyl-CoA. The catabolism of octanoyl-CoA via mitochondrial beta-oxidation yields multiple molecules of acetyl-CoA, a central metabolite that influences and is influenced by the other major energy-yielding pathways. nih.govnih.gov

The increased concentration of acetyl-CoA derived from the oxidation of fatty acids like octanoate (B1194180) serves as a critical regulatory signal. nih.gov High levels of mitochondrial acetyl-CoA allosterically inhibit the pyruvate dehydrogenase complex (PDH), the enzyme that converts pyruvate—the end product of glycolysis—into acetyl-CoA. portlandpress.com This inhibition effectively dampens carbohydrate oxidation, conserving glucose, which is particularly important during periods of fasting when glucose levels are low. nih.govportlandpress.com By slowing the entry of glucose-derived carbons into the tricarboxylic acid (TCA) cycle, the acetyl-CoA from fatty acid oxidation ensures that the energy needs of the cell are met without depleting precious glucose reserves. creative-proteomics.com The acetyl-CoA produced from octanoyl-CoA can then enter the TCA cycle to generate reduced electron carriers (NADH and FADH2) for ATP production. nih.govaocs.org

Recent research has also uncovered a direct link between octanoyl-CoA's precursor, octanoic acid, and the metabolism of branched-chain amino acids (BCAAs). Studies have shown that octanoic acid can promote the catabolism of BCAAs in the liver. nih.gov It achieves this by inhibiting the enzyme branched-chain alpha-keto acid dehydrogenase kinase (BCKDK). nih.gov This kinase normally phosphorylates and inactivates the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA degradation. nih.gov By inhibiting BCKDK, octanoic acid leads to a more active, dephosphorylated BCKDC, thereby enhancing the breakdown of BCAAs for energy or other metabolic purposes. nih.gov This represents a significant point of cross-talk between fatty acid and amino acid metabolism.

Involvement in Ketogenesis

During states of prolonged fasting, low carbohydrate intake, or in uncontrolled diabetes, the liver initiates a process called ketogenesis to produce an alternative fuel source for extrahepatic tissues like the brain and heart. wikipedia.orgmhmedical.com Octanoyl-CoA plays a significant role in this pathway as a substrate for beta-oxidation, which generates the necessary precursor for ketone body synthesis. nih.gov

The beta-oxidation of octanoyl-CoA in the mitochondria of liver cells produces acetyl-CoA. nih.govnih.gov When the rate of fatty acid oxidation is high, the production of acetyl-CoA can exceed the capacity of the TCA cycle, especially since a key TCA cycle intermediate, oxaloacetate, is diverted towards gluconeogenesis. mhmedical.comnih.gov This accumulation of acetyl-CoA shunts it towards the ketogenic pathway. wikipedia.orgresearchgate.net

The process of ketogenesis involves the following key enzymatic steps:

Thiolase (also known as acetyl-CoA acetyltransferase) catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.gov

HMG-CoA synthase then combines acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step in ketogenesis. nih.govresearchgate.net

HMG-CoA lyase cleaves HMG-CoA into acetoacetate, one of the primary ketone bodies, and acetyl-CoA. nih.gov

Acetoacetate can then be reduced to another ketone body, D-3-hydroxybutyrate, or spontaneously decarboxylate to form acetone. nih.govbyjus.com These ketone bodies are then released from the liver into the bloodstream to be used by other tissues for energy. mhmedical.com The regulation of ketogenesis is tightly controlled by hormones; low insulin (B600854) and high glucagon (B607659) levels stimulate the release of fatty acids from adipose tissue and promote their oxidation in the liver, thereby increasing the supply of substrates like octanoyl-CoA for ketone body production. wikipedia.orgnih.gov

Enzymology and Reaction Kinetics of Octanoyl Coenzyme a Metabolism

Characterization of Enzymes Directly Utilizing Octanoyl-Coenzyme A

Octanoyl-coenzyme A is a critical intermediate in fatty acid metabolism, serving as a substrate for several key enzymes. The characterization of these enzymes, their reaction kinetics, and their mechanisms of action are fundamental to understanding their physiological roles. This section details the enzymology of three primary enzymes that directly utilize octanoyl-coenzyme A: Ghrelin O-Acyltransferase (GOAT), Carnitine O-Octanoyltransferase (CROT), and Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD).

Ghrelin O-Acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT), also known as membrane-bound O-acyltransferase domain-containing 4 (MBOAT4), is an integral membrane enzyme responsible for a unique post-translational modification. royalsocietypublishing.orgwikipedia.org It catalyzes the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of the ghrelin peptide, a crucial step for the hormone's biological activity. royalsocietypublishing.orgpnas.orgpnas.org This acylation is essential for ghrelin to bind its receptor, GHS-R1a, and exert its effects on appetite stimulation and metabolic regulation. royalsocietypublishing.orgnih.gov

The precise catalytic mechanism of GOAT is an area of active investigation, with evidence suggesting a process that may involve conserved residues typical of the MBOAT family. royalsocietypublishing.org Two highly conserved residues, an asparagine (Asn307) and a histidine (His338), are essential for its catalytic activity. wikipedia.orgtdl.org These residues are located on opposite sides of the endoplasmic reticulum membrane, with the luminal His338 being critical for catalysis. wikipedia.org

Two potential mechanisms have been proposed for the transfer of the octanoyl group:

Direct Transfer: The octanoyl-CoA thioester carbonyl is positioned for a direct nucleophilic attack by the hydroxyl group of ghrelin's serine-3 residue. royalsocietypublishing.orgnih.gov

Two-Step Ping-Pong Mechanism: This mechanism involves the formation of a covalent acyl-enzyme intermediate. royalsocietypublishing.orgnih.gov This would require a nucleophilic residue within the enzyme's active site to first accept the octanoyl group from octanoyl-CoA before transferring it to ghrelin. royalsocietypublishing.org

GOAT exhibits a strong preference for octanoyl-CoA as its acyl donor substrate, although it can utilize other medium-chain fatty acyl-CoAs. nih.govoup.com In vitro assays have shown that while GOAT can use acyl-CoAs with chain lengths from two to ten carbons, its preference is strongest for the eight-carbon octanoyl chain. nih.gov Interestingly, some in vitro studies have indicated that GOAT may modify ghrelin more efficiently with hexanoyl-CoA than with octanoyl-CoA, even though octanoylation is the predominant form found in vivo. oup.com The enzyme is highly specific for the ghrelin peptide, recognizing the N-terminal sequence, particularly the Gly-1, Ser-3, and Phe-4 residues. tdl.org It is believed that ghrelin is the sole protein substrate for GOAT in the human proteome. nih.gov

Table 1: Kinetic Parameters of Mouse GOAT
SubstrateApparent KmSource
Proghrelin6 µM tdl.org
Octanoyl-CoA0.6 µM tdl.org

While a complete experimental structure of GOAT is not yet available, computational modeling and biochemical studies have provided insights into its architecture. wikipedia.org GOAT is a polytopic membrane protein predicted to have eleven transmembrane domains. wikipedia.org A key structural feature is an acyl binding pocket located within the enzyme's interior. nih.gov This pocket accommodates the octanoyl chain of the octanoyl-CoA molecule. The structure of GOAT complexed with octanoyl-CoA suggests that enzyme residues form multiple contacts with the lipid chain, securing it for the acylation reaction. nih.gov This internal channel allows the enzyme to access the cytosolic octanoyl-CoA and present it to the proghrelin substrate within the lumen of the endoplasmic reticulum. royalsocietypublishing.org

Carnitine O-Octanoyltransferase (CROT)

Carnitine O-octanoyltransferase (CROT) is a peroxisomal enzyme belonging to the carnitine acyltransferase family. wikipedia.orgresearchgate.net Its primary role involves the metabolism of medium-chain fatty acids that are shortened via peroxisomal beta-oxidation. researchgate.net

CROT catalyzes the reversible transfer of an acyl group from a coenzyme A thioester to L-carnitine. wikipedia.orgfrontiersin.org Specifically, it facilitates the reaction between octanoyl-CoA and L-carnitine to produce L-octanoylcarnitine and free coenzyme A. wikipedia.org

Reaction: Octanoyl-CoA + L-carnitine ⇌ L-octanoylcarnitine + CoA wikipedia.org

This reaction is crucial because mitochondrial membranes are impermeable to acyl-CoAs. frontiersin.orgnih.gov By converting medium-chain acyl-CoAs like octanoyl-CoA into their corresponding acylcarnitines, CROT allows for the transport of these fatty acid chains out of the peroxisome and into the mitochondria for complete oxidation. researchgate.netfrontiersin.orgnih.gov The reaction is readily reversible and does not require energy input. wikipedia.org While its canonical substrate is octanoyl-CoA, CROT can also act on other medium-chain acyl-CoAs, such as hexanoyl-CoA, and even some short-chain acyl-CoAs like acetyl-CoA. wikipedia.org In the absence of carnitine acetyltransferase (CRAT), CROT can contribute to the production of acetyl-CoA from acetylcarnitine. wikipedia.orgnih.gov

Table 2: Substrate Profile of Carnitine O-Octanoyltransferase (CROT)
Substrate ClassExamplesPrimary FunctionSource
Medium-Chain Acyl-CoAsOctanoyl-CoA, Hexanoyl-CoACanonical substrates for acylcarnitine formation wikipedia.orgresearchgate.net
Short-Chain Acyl-CoAsAcetyl-CoA, Propionyl-CoA, Butyryl-CoACan be utilized, especially in the absence of other transferases wikipedia.org
Branched-Chain Fatty Acyl-CoAs4,8-dimethylnonanoyl-CoAMetabolism of pristanic acid derivatives wikipedia.org

Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD)

Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD) is a mitochondrial enzyme that plays a vital role in fatty acid β-oxidation. e-lactancia.orgwikipedia.org It is specific for fatty acyl-CoAs with chain lengths between four and twelve carbons. e-lactancia.orgrevvity.com

The enzyme catalyzes the initial dehydrogenation step in the β-oxidation spiral for medium-chain fatty acids. wikipedia.orgrevvity.com In this reaction, MCAD introduces a double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA chain, with octanoyl-CoA being a prime substrate. This process is crucial for breaking down fats to produce energy, particularly during periods of fasting when glycogen (B147801) stores are depleted. e-lactancia.orgwikipedia.org A deficiency in the MCAD enzyme, an inherited autosomal recessive disorder, impairs the body's ability to break down medium-chain fats. wikipedia.orgmedlineplus.gov This leads to an accumulation of octanoylcarnitine (B1202733) (C8-acylcarnitine) and other medium-chain acylcarnitines, which can be detected in diagnostic tests. e-lactancia.orgnih.gov The inability to properly metabolize these fats results in hypoketotic hypoglycemia and can lead to severe clinical outcomes if not managed. revvity.comnih.gov

Compound Reference Table

Compound Name
4,8-dimethylnonanoyl-CoA
Acetyl-CoA
Acetylcarnitine
Butyryl-CoA
Coenzyme A (CoA)
Ghrelin
Hexanoyl-CoA
L-carnitine
L-octanoylcarnitine
Octanoyl-coenzyme A
Octanoylcarnitine
Proghrelin
Propionyl-CoA
Substrate Specificity and Kinetic Properties

The enzymatic processing of octanoyl-coenzyme A is characterized by a high degree of substrate specificity and distinct kinetic properties. Various enzymes recognize and act upon octanoyl-CoA, each with unique efficiencies.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A key enzyme in mitochondrial fatty acid β-oxidation, MCAD, exhibits a high affinity for octanoyl-CoA. For human MCAD, the apparent dissociation constant (KD app) for octanoyl-CoA is approximately 0.12 µM. nih.gov The enzyme's catalytic efficiency (kcat/Km) with octanoyl-CoA is significant, with a reported Km value of 2.8 µM and a catalytic efficiency of 4.0 mM-1s-1. nih.gov This demonstrates that octanoyl-CoA is a preferred substrate for MCAD. The activity of MCAD with octanoyl-CoA is a critical measure in diagnosing MCAD deficiency. sigmaaldrich.com

Acetyl-Coenzyme A Synthetase: This enzyme is responsible for the activation of short-chain fatty acids. While its primary substrate is acetate (B1210297), it can act on other short-chain carboxylic acids. nih.govresearchgate.net However, its activity generally decreases as the carbon chain length increases, making it a poorer enzyme for activating octanoic acid compared to acetic acid. nih.gov Specific kinetic parameters for octanoyl-CoA with acetyl-CoA synthetase are not as extensively documented, reflecting its lower preference for this substrate. nih.govnih.gov

The kinetic parameters of an enzyme, such as Km (the Michaelis constant) and kcat (the turnover number), are fundamental in understanding its efficiency. libretexts.orgunizg.hr A low Km value indicates a high affinity of the enzyme for the substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. libretexts.orgtufts.edu

Table 1: Kinetic Properties of Enzymes Acting on Octanoyl-Coenzyme A

Enzyme Organism/Tissue Km (µM) Catalytic Efficiency (kcat/Km) (mM-1s-1) Apparent Dissociation Constant (KD app) (µM)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Human (recombinant) 2.8 nih.gov 4.0 nih.gov 0.12 nih.gov

Mitochondrial Octanoyl-Coenzyme A Synthetase

Reaction Mechanism and Product Inhibition Kinetics

Mitochondrial octanoyl-coenzyme A synthetase, an acyl-CoA synthetase, is crucial for the activation of octanoate (B1194180) to octanoyl-CoA within the mitochondria, a necessary step for its subsequent β-oxidation. youtube.comcreative-proteomics.com The activation occurs via a two-step mechanism where the fatty acid is first adenylated by ATP, forming an acyl-adenylate intermediate and pyrophosphate. wikipedia.org In the second step, the acyl group is transferred to coenzyme A, releasing AMP. wikipedia.org

Studies on the enzyme from ox liver mitochondria have revealed its reaction mechanism through product-inhibition kinetics. nih.gov The findings are consistent with a Bi Uni Uni Bi Ping Pong mechanism. nih.gov This complex mechanism describes a specific order of substrate binding and product release. The proposed sequence is:

Coenzyme A (CoA) binds to the enzyme.

Octanoate binds to the enzyme.

Octanoyl-CoA is released.

ATP binds to the enzyme.

Pyrophosphate (PPi) is released.

AMP is released. nih.gov

Furthermore, there is evidence suggesting that more than one molecule of CoA can bind to the enzyme, potentially acting as an allosteric activator. nih.gov

Peroxisomal Acyl-Coenzyme A Oxidases (ACOX)

Peroxisomes also play a role in fatty acid metabolism, particularly for very long-chain fatty acids. wikipedia.org Acyl-CoA oxidases (ACOX) are the first and rate-limiting enzymes in the peroxisomal β-oxidation pathway. mdpi.comrupahealth.comnih.gov There are different isoforms of ACOX with varying substrate specificities. mdpi.comnih.gov

Isoform-Specific Activity Towards Octanoyl-Coenzyme A

The activity of ACOX isoforms towards octanoyl-CoA varies, highlighting a division of labor among these enzymes.

ACOX1: This isoform primarily acts on straight-chain acyl-CoAs. mdpi.comnih.gov Studies on human liver ACOX1 have identified two splice variants, ACOX1a and ACOX1b. nih.gov When their activities towards various saturated fatty acyl-CoAs were compared, both showed a broad range of specificity. However, ACOX1b exhibits a specific activity for octanoyl-CoA that is three times higher than that of ACOX1a. nih.gov A notable activity of 0.6 U/mg is observed for ACOX1b with octanoyl-CoA. nih.gov

ACOX2: This isoform is mainly active towards branched-chain acyl-CoAs, such as the CoA esters of bile acid intermediates. mdpi.comnih.gov

ACOX3: This isoform recognizes different acyl-CoAs, including those with a 2-methyl branch and long-chain fatty acids. mdpi.comnih.gov

This isoform-specific activity ensures that different types of fatty acids are efficiently channeled into the peroxisomal β-oxidation pathway. While octanoyl-CoA is a substrate for ACOX1, it is also considered an end product of peroxisomal β-oxidation that is subsequently transported to the mitochondria for complete oxidation. wikipedia.orgnih.gov

Table 2: Relative Specific Activity of Human ACOX1 Isoforms with Octanoyl-Coenzyme A

Isoform Relative Specific Activity
ACOX1a Lower
ACOX1b 3-fold higher than ACOX1a nih.gov

Enoyl-Coenzyme A Isomerases (e.g., Delta3-Delta2-Enoyl-Coenzyme A Isomerase)

Enoyl-CoA isomerases are essential enzymes in the β-oxidation of unsaturated fatty acids. wikipedia.org They catalyze the isomerization of the double bond from the cis-Δ3 or trans-Δ3 position to the trans-Δ2 position, which is a required intermediate for the subsequent steps of β-oxidation. wikipedia.orgebi.ac.uk

Structural Analysis of Octanoyl-Coenzyme A Complex Formation

To understand the interaction between enoyl-CoA isomerase and its substrates, structural studies have been conducted. The crystal structure of human mitochondrial Δ3-Δ2-enoyl-CoA isomerase (hmEci) complexed with the substrate analogue octanoyl-CoA has been determined at a high resolution of 1.3 Å. nih.gov

This structural analysis reveals several key features of the complex formation:

Binding Pocket: The octanoyl-CoA ligand binds in a manner where the omega-end of the acyl group is situated within a hydrophobic tunnel. nih.gov This tunnel is formed by residues from the loop preceding helix H4 and the side chains of the kinked helix H9. nih.gov

Catalytic Residue: The structure of the complex clearly identifies Glutamate-136 (Glu136) as the sole catalytic residue. nih.gov Mutagenesis studies have confirmed the critical role of Glu136 in the catalytic mechanism. nih.gov The proposed mechanism involves Glu136 acting as a general base to deprotonate the C2 atom of the substrate. ebi.ac.ukebi.ac.uk

Conformation: The binding of octanoyl-CoA highlights a novel mode of binding for the fatty acyl group within the hydratase/isomerase superfamily, to which this enzyme belongs. nih.gov The enzyme is a trimer, which is different from the more common hexameric structure of other enzymes in this superfamily. wikipedia.orgnih.gov The structure also reveals two large, adjacent empty hydrophobic cavities near the active site. nih.gov

This detailed structural information provides a foundation for understanding the substrate specificity and catalytic mechanism of enoyl-CoA isomerases.

Acyl-Coenzyme A Thioesterases (ACOT)

Acyl-CoA thioesterases are a family of enzymes that catalyze the hydrolysis of acyl-CoA thioesters to free fatty acids and coenzyme A (CoASH), thereby playing a crucial role in regulating the intracellular pools of these molecules.

Acyl-Coenzyme A Thioesterase 12 (ACOT12), also known as cytoplasmic acetyl-CoA hydrolase, is a prominent member of the ACOT family. However, studies on the substrate specificity of ACOT12 have revealed that it preferentially hydrolyzes short-chain acyl-CoAs, with a marked preference for acetyl-CoA. Research has demonstrated that ACOT12 does not exhibit hydrolytic activity towards octanoyl-CoA.

While ACOT12 itself is not directly involved in the metabolism of octanoyl-CoA, its regulation provides insights into the control of acyl-CoA pools within the cell. The activity of ACOT12 is subject to allosteric regulation. It is activated by ATP and inhibited by ADP. Furthermore, its enzymatic activity can be inhibited noncompetitively by lipid messengers such as phosphatidic acid (PA) and lysophosphatidic acid (LPA). This regulation is mediated through a C-terminal START domain, highlighting the complex interplay between lipid metabolism and cellular signaling in the control of acyl-CoA thioesterase activity.

Other Contributing Enzymes (e.g., Beta-ketothiolase, L-3-hydroxyacyl-Coenzyme A dehydrogenase)

The catabolism of octanoyl-CoA, primarily through the beta-oxidation pathway, involves a series of enzymatic reactions. Key among these are the reactions catalyzed by beta-ketothiolase and L-3-hydroxyacyl-Coenzyme A dehydrogenase.

Beta-ketothiolase (3-ketoacyl-CoA thiolase) catalyzes the final step in each cycle of beta-oxidation, the thiolytic cleavage of a 3-ketoacyl-CoA. In the context of octanoyl-CoA metabolism, after three cycles of beta-oxidation, beta-ketothiolase would act on 3-ketooctanoyl-CoA. Most beta-ketothiolases exhibit broad substrate specificity. The mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) has been shown to have hydrolase activity on various fatty acyl-CoAs, including octanoyl-CoA. uniprot.org A study on the promiscuous medium-chain 3-keto-acyl-CoA thiolase (MCKAT) has indicated that the accumulation of acyl-CoA esters, which are products of the thiolase reaction, can lead to product inhibition, representing a form of regulation. plos.orgnih.gov

L-3-hydroxyacyl-Coenzyme A dehydrogenase is responsible for the third step of beta-oxidation, catalyzing the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This enzyme has a preference for medium-chain length substrates. nih.gov In the degradation of octanoyl-CoA, this enzyme would convert L-3-hydroxyoctanoyl-CoA to 3-ketooctanoyl-CoA. The pig heart L-3-hydroxyacyl-CoA dehydrogenase is a well-studied example of this class of enzymes. nih.govnih.gov

Fatty Acyl-Coenzyme A Synthetases (e.g., FcsA)

Fatty acyl-CoA synthetases (FACS), also known as fatty acid:CoA ligases, are responsible for the activation of free fatty acids to their corresponding acyl-CoA thioesters, a prerequisite for their involvement in most metabolic pathways. wikipedia.org These enzymes, such as the Escherichia coli FadD, play a central role in the metabolism of exogenous fatty acids. plos.org The activation of octanoic acid to octanoyl-CoA is a critical step for its entry into cellular metabolic pathways.

General Principles of Enzyme Kinetics in Octanoyl-Coenzyme A Pathways

The rates of the enzymatic reactions involving octanoyl-CoA and its metabolites are governed by the principles of enzyme kinetics, with substrate affinity (K_M) and catalytic efficiency (k_cat/K_M) being key parameters.

Substrate Affinity and Catalytic Efficiency (K_M, k_cat values)

The Michaelis constant (K_M) is a measure of the affinity of an enzyme for its substrate, with a lower K_M value indicating a higher affinity. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat/K_M is a measure of the enzyme's catalytic efficiency.

For the mitochondrial 3-ketoacyl-CoA thiolase (ACAA2), kinetic parameters for its hydrolase activity with octanoyl-CoA have been determined. uniprot.org

Enzyme Substrate K_M (μM) k_cat (s⁻¹)
3-ketoacyl-CoA thiolase (ACAA2) Octanoyl-CoA 35 0.02

Allosteric Regulation of Octanoyl-Coenzyme A-Dependent Enzymes

Allosteric regulation, where the binding of a molecule at one site on an enzyme affects the activity at another site, is a crucial mechanism for controlling metabolic pathways. In the broader context of fatty acid metabolism, long-chain fatty acyl-CoA esters have been shown to act as allosteric activators of AMP-activated protein kinase (AMPK). researchgate.nethrsa.gov AMPK, in turn, is a master regulator of cellular energy homeostasis and can phosphorylate and inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby promoting fatty acid oxidation.

Furthermore, some members of the thioesterase superfamily are subject to allosteric regulation by fatty acids. For instance, Thioesterase Superfamily Member 1 (Them1) is allosterically regulated by the binding of fatty acids to its START domain, which enhances its catalytic activity. biorxiv.org While direct allosteric regulation of beta-ketothiolase and L-3-hydroxyacyl-CoA dehydrogenase by octanoyl-CoA has not been extensively documented, the accumulation of product acyl-CoA esters can lead to feedback inhibition of medium-chain 3-keto-acyl-CoA thiolase, a phenomenon observed under substrate overload conditions. plos.orgnih.govnih.gov

Regulatory Roles and Signaling Functions of Octanoyl Coenzyme a

Protein Acylation: Octanoylation and Broader Acyl-Coenzyme A Modifications

Protein acylation is a post-translational modification that involves the attachment of an acyl group from an acyl-CoA donor to a protein. This process is a critical regulatory mechanism influencing a wide range of cellular activities.

The most prominent example of protein octanoylation is the modification of the peptide hormone ghrelin. tandfonline.comtandfonline.com This process is essential for most of ghrelin's biological functions, particularly its role in energy homeostasis. dntb.gov.uaresearchgate.net

Molecular Mechanism : The octanoylation of ghrelin is a unique post-translational modification catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT). tandfonline.comresearchgate.net GOAT is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes. tandfonline.comnih.gov The enzyme specifically transfers an octanoyl group from octanoyl-CoA to the hydroxyl group of the serine residue at position 3 (Ser-3) of the proghrelin peptide. tandfonline.comnih.gov This enzymatic reaction is highly specific, with GOAT showing a preference for an eight-carbon acyl chain. researchgate.net Structurally, GOAT is thought to possess an internal channel that allows cytoplasmic octanoyl-CoA to access the ghrelin substrate, which approaches from the other side of the endoplasmic reticulum membrane. royalsocietypublishing.org

Biological Impact : The attachment of the octanoyl group is indispensable for ghrelin to bind to and activate its cognate receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). tandfonline.comtandfonline.comresearchgate.net Activation of GHS-R1a initiates a cascade of signaling events that have a profound impact on various physiological processes. royalsocietypublishing.org The primary and most well-known function of acylated ghrelin is the powerful stimulation of appetite and hunger signaling. tandfonline.comdntb.gov.ua Beyond its orexigenic effects, ghrelin signaling influences glucose homeostasis, adipogenesis, cardiovascular health, and growth hormone release. tandfonline.comresearchgate.net The octanoyl modification is therefore a critical determinant of ghrelin's ability to regulate metabolic and neuroendocrine pathways. dntb.gov.ua

Key ProteinRole in Ghrelin Octanoylation
Ghrelin A 28-amino acid peptide hormone that requires octanoylation for its primary biological activity. tandfonline.comtandfonline.com
Ghrelin O-acyltransferase (GOAT) The enzyme that catalyzes the transfer of an octanoyl group from octanoyl-CoA to the Ser-3 residue of ghrelin. tandfonline.comnih.gov
Growth Hormone Secretagogue Receptor 1a (GHS-R1a) The receptor that is specifically bound and activated by octanoylated ghrelin, initiating downstream signaling. tandfonline.comresearchgate.net

Octanoylation is one of many types of protein acylation where acyl-CoA molecules serve as the acyl donors. These modifications can occur on different amino acid residues through various enzymatic mechanisms.

O-acylation : This involves the formation of an ester bond between an acyl group and the hydroxyl group of a serine or threonine residue. The octanoylation of ghrelin's serine-3 is a classic example of O-acylation. tandfonline.com

S-acylation : This modification involves the attachment of a fatty acid, such as palmitate, to the thiol group of a cysteine residue, forming a thioester linkage. royalsocietypublishing.org It is a reversible modification that plays a significant role in regulating protein trafficking and function. The enzymes responsible are generally known as palmitoyl (B13399708) acyltransferases (PATs). royalsocietypublishing.org

N-terminal acylation : This occurs on the α-amino group of the first amino acid of a protein. wikipedia.org N-terminal acetylation, catalyzed by N-terminal acetyltransferases (NATs), is a very common modification, affecting a large percentage of proteins in eukaryotes and influencing protein stability and synthesis. wikipedia.org Another form, N-myristoylation, involves the attachment of myistate (a C14 fatty acid) to an N-terminal glycine.

The addition of a fatty acyl chain, which is hydrophobic, can significantly alter a protein's physicochemical properties. This has major consequences for its function and regulation.

Subcellular Localization : Acylation, particularly with longer fatty acids like palmitate, often acts as a membrane anchor, directing otherwise soluble proteins to cellular membranes such as the plasma membrane, Golgi apparatus, or endoplasmic reticulum. nih.gov Acyl-CoA-binding proteins (ACBPs) are involved in transporting acyl-CoA esters and have been found in numerous subcellular locations, suggesting their role in facilitating lipid-dependent processes throughout the cell. nih.govnih.gov For example, the localization of certain transcription factors can be controlled by acylation, sequestering them at the plasma membrane and preventing their entry into the nucleus. nih.gov

Protein-Protein Interactions : The acyl modification can create or modify binding sites for other proteins. creative-diagnostics.com This can facilitate the assembly of signaling complexes at specific cellular locations, such as lipid rafts. mdpi.com For instance, the kinase Fyn is localized to caveolae (a type of lipid raft) where it participates in insulin (B600854) signal transduction, a process dependent on its acylation status. mdpi.com

Signal Transduction : By controlling protein localization and interactions, acylation is a key regulator of signal transduction pathways. creative-diagnostics.com The modification can switch a signaling protein "on" or "off" by moving it into proximity with its activators or substrates. The activation of the GHS-R1a receptor by octanoylated ghrelin is a direct example, triggering downstream signaling through G-proteins that leads to increased intracellular calcium and the activation of pathways like MAPK and Akt/PI3 kinase. royalsocietypublishing.org

While many acylation events are catalyzed by specific enzymes, proteins can also be modified non-enzymatically. This process is driven by the intrinsic chemical reactivity of acyl-CoA thioesters.

The thioester bond in acyl-CoA molecules, including octanoyl-CoA, is energy-rich and susceptible to nucleophilic attack by amino acid side chains, particularly the ε-amino group of lysine (B10760008). nih.gov This can lead to the direct, non-enzymatic transfer of the acyl group to the protein. The rate of this reaction is influenced by the concentration of the acyl-CoA species and the local cellular environment. researchgate.net For instance, the alkaline environment of the mitochondria, combined with high concentrations of metabolites like acetyl-CoA and succinyl-CoA, is thought to promote significant non-enzymatic protein acylation. nih.govresearchgate.net Certain acyl-CoAs are more reactive than others due to their molecular structure, which can facilitate intramolecular catalysis, making them more prone to non-enzymatically modifying proteins. nih.govwustl.edu This non-enzymatic acylation is increasingly recognized as a widespread phenomenon that can regulate metabolic pathways in response to the metabolic state of the cell. nih.gov

Transcriptional Regulation of Gene Expression

Acyl-CoA molecules, including octanoyl-CoA, can directly regulate gene expression by acting as signaling molecules that bind to and modulate the activity of transcription factors.

A well-characterized example of transcriptional regulation by an acyl-CoA is the fatty acid degradation regulator (FadR) in Escherichia coli. wikipedia.org

Mechanism of Action : FadR is a dual-function transcription factor that plays a central role in balancing fatty acid metabolism. nih.gov In the absence of fatty acids, FadR acts as a repressor of the fad genes, which are responsible for fatty acid degradation (β-oxidation). nih.gov It achieves this by binding to specific operator sites in the DNA. Simultaneously, FadR acts as an activator for the fab genes, which are required for fatty acid biosynthesis. nih.govnih.gov

Ligand Binding and Regulation : When long-chain acyl-CoA molecules (such as oleoyl-CoA or palmitoyl-CoA, and to a lesser extent, medium-chain ones like octanoyl-CoA) become available, they bind to a specific pocket in the C-terminal domain of the FadR protein. wikipedia.orgnebraska.edu This binding induces a significant conformational change in the FadR dimer, which in turn prevents it from binding to DNA. wikipedia.orgscienceopen.com The dissociation of FadR from the DNA derepresses the fad genes, allowing the cell to break down fatty acids for energy. nih.gov Concurrently, the release of FadR cancels its activation of the fab genes, thus downregulating fatty acid synthesis. nih.gov This elegant mechanism allows E. coli to precisely control its fatty acid metabolic pathways in direct response to the availability of fatty acids in its environment, as sensed by the intracellular pool of acyl-CoAs. scienceopen.com

RegulatorLigandDNA TargetRegulatory Effect of Ligand Binding
FadR Long-chain acyl-CoAfad regulon operatorDissociation of FadR from DNA, leading to derepression (activation) of fatty acid degradation genes. nih.govscienceopen.com
FadR Long-chain acyl-CoAfab gene promotersDissociation of FadR from DNA, leading to the cancellation of transcriptional activation of fatty acid synthesis genes. nih.govnih.gov

Role in Histone Acylation and Chromatin Modification

The packaging of DNA into chromatin is a dynamic process, regulated in part by post-translational modifications (PTMs) of histone proteins. nih.gov These modifications, occurring on the flexible N-terminal tails and globular core domains of histones, are crucial for modulating chromatin structure and gene expression. biomodal.com Among the most studied PTMs is histone acetylation, which involves the transfer of an acetyl group from acetyl-CoA to a lysine residue on a histone protein. youtube.com This modification, catalyzed by histone acetyltransferases (HATs), typically neutralizes the positive charge of the lysine residue, weakening the electrostatic interaction between the histone and the negatively charged DNA backbone. youtube.comyoutube.com The result is a more relaxed, open chromatin structure known as euchromatin, which is generally associated with increased DNA accessibility and active gene transcription. nih.govyoutube.com

Beyond acetylation, a growing body of research has identified a diverse array of other histone acylations, including propionylation, butyrylation, crotonylation, and succinylation. nih.govfrontiersin.org These modifications are intrinsically linked to cellular metabolism, as the acyl-CoA donors for these reactions are themselves metabolic intermediates. nih.gov This direct link allows the cell's metabolic state to be translated into epigenetic changes, fine-tuning gene expression to meet cellular needs. nih.govnih.gov

Octanoyl-coenzyme A, as a medium-chain acyl-CoA, can theoretically serve as a donor for histone octanoylation. While less studied than shorter-chain acylations, the principles governing this process are similar. The addition of the eight-carbon octanoyl group to a histone lysine residue would not only neutralize its positive charge but also introduce a significantly larger and more hydrophobic moiety compared to an acetyl group. This could lead to unique structural changes in chromatin and recruit specific "reader" proteins that recognize this particular mark, thereby eliciting distinct downstream effects on gene regulation. nih.govfrontiersin.org

Studies have shown that various histone acetyltransferases (HATs) can utilize different acyl-CoA substrates, although they often exhibit a strong preference for acetyl-CoA. nih.gov However, the levels of histone acylation can be influenced in a concentration-dependent manner by the availability of different acyl-CoAs. nih.gov Therefore, in cellular contexts where octanoyl-CoA concentrations are elevated, such as in certain metabolic states or inborn errors of metabolism, the potential for histone octanoylation increases. caymanchem.com The functional consequences of such modifications are an active area of investigation, with the potential to influence gene expression in ways distinct from acetylation due to the different physicochemical properties of the octanoyl group. nih.gov Non-enzymatic acylation of histones is also possible, driven by the chemical reactivity of acyl-CoAs, particularly at high concentrations. nih.gov

Table 1: Overview of Selected Histone Lysine Acylations and Their Properties

Allosteric Modulation of Metabolic Enzymes by Octanoyl-Coenzyme A and Related Acyl-CoAs

Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, allowing cells to rapidly respond to changing conditions by modulating enzyme activity. numberanalytics.com This process involves the binding of an effector molecule to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's function. numberanalytics.comkhanacademy.org Acyl-CoA esters, including octanoyl-CoA, are key allosteric regulators, providing direct feedback on the status of fatty acid metabolism. nih.govmdpi.com

Octanoyl-CoA has been shown to exert allosteric control over several key metabolic enzymes. Research has demonstrated that it can inhibit the activity of both citrate (B86180) synthase and glutamate (B1630785) dehydrogenase. caymanchem.com Citrate synthase is a pace-making enzyme in the citric acid cycle, and its inhibition by octanoyl-CoA signals an abundance of fatty-acid-derived two-carbon units (acetyl-CoA), reducing the entry of new substrates into the cycle. Glutamate dehydrogenase plays a crucial role in linking amino acid and carbohydrate metabolism; its inhibition can modulate anaplerotic flux and neurotransmitter synthesis.

The regulatory effects of acyl-CoAs are not limited to octanoyl-CoA. Long-chain fatty acyl-CoAs (LCFA-CoAs) are known to allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. nih.gov This is a classic example of feedback inhibition, as malonyl-CoA itself inhibits carnitine palmitoyl-transferase 1 (CPT1), the enzyme that transports LCFAs into the mitochondria for beta-oxidation. nih.govmdpi.com By inhibiting ACC, LCFA-CoAs reduce the synthesis of their own inhibitor (malonyl-CoA), thereby promoting their own oxidation. nih.gov Furthermore, recent findings indicate that LCFA-CoAs can directly and allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn phosphorylates and inactivates ACC, further promoting fatty acid oxidation. nih.gov While these specific mechanisms have been detailed for LCFA-CoAs, they highlight the broader principle that acyl-CoAs of varying chain lengths serve as critical metabolic sensors that allosterically fine-tune enzyme activity to maintain metabolic balance. numberanalytics.com

Table 2: Examples of Allosteric Regulation by Acyl-Coenzyme A Esters

Integration with Cellular Signaling Networks and Metabolic Feedback Loops

Cellular metabolism is not a collection of isolated pathways but a highly integrated network governed by complex signaling and feedback mechanisms that ensure homeostasis. numberanalytics.com Acyl-CoAs, as central intermediates in fatty acid metabolism, are pivotal in these networks, acting as signals that reflect the cell's nutritional and energetic state. plos.org Octanoyl-CoA, a product of medium-chain fatty acid activation and peroxisomal beta-oxidation, participates in these feedback loops, influencing broader metabolic decisions. nih.govwikipedia.org

Feedback loops are regulatory circuits where the output of a pathway influences its own production, either positively or negatively. numberanalytics.com In fatty acid metabolism, negative feedback is a common theme. For instance, the accumulation of malonyl-CoA, the product of the first committed step in fatty acid synthesis, inhibits the mitochondrial import and subsequent oxidation of long-chain fatty acids. mdpi.comnih.gov This prevents a futile cycle of simultaneous synthesis and breakdown. While octanoyl-CoA does not directly participate in this specific loop in the same way as malonyl-CoA, its own concentration is a signal of fatty acid availability. Elevated levels of octanoyl-CoA can allosterically inhibit enzymes like citrate synthase, providing feedback on the citric acid cycle and energy status. caymanchem.comnumberanalytics.com

The integration of acyl-CoA metabolism with major signaling pathways is critical. The insulin signaling pathway, a key regulator of systemic metabolism, has been shown to control the expression of acyl-CoA synthetases (ACS), the enzymes that activate fatty acids by ligating them to CoA. plos.org This regulation occurs at the transcriptional level, often mediated by transcription factors like FOXO. plos.org By controlling the expression of specific ACS enzymes, insulin signaling can direct fatty acids toward either storage or catabolism. Octanoyl-CoA is formed by the action of medium-chain acyl-CoA synthetases (ACSMs), whose expression is also subject to tissue-specific and metabolic regulation. plos.orgnih.gov This places the production of octanoyl-CoA, and thus its availability to participate in histone modification and allosteric regulation, under the control of overarching signaling networks that respond to hormonal and nutritional cues. plos.org Therefore, octanoyl-CoA acts not just as a metabolite but as a signaling molecule integrated into feedback loops that connect fatty acid processing with central metabolic control and epigenetic regulation. mdpi.com

Subcellular Compartmentalization and Transport of Octanoyl Coenzyme a

Distribution of Octanoyl-Coenzyme A Pools Across Organelles

The compartmentalization of octanoyl-CoA allows for the simultaneous and independent regulation of various metabolic processes. Each subcellular pool is characterized by its unique dynamics of synthesis, utilization, and transport.

The cytosol serves as a central hub for acetyl-CoA metabolism, and this principle extends to medium-chain acyl-CoAs like octanoyl-CoA nih.govplos.org. The cytosolic pool is indispensable for biosynthetic pathways, including the synthesis of fatty acids and sterols plos.org. The concentration of octanoyl-CoA in the cytosol is dynamically regulated, influenced by its synthesis from octanoate (B1194180) by cytosolic acyl-CoA synthetases and its transport from other organelles. Organellar membranes are generally impermeable to acyl-CoAs, necessitating specific transport systems to move these molecules between compartments plos.org. The cytosolic pool of octanoyl-CoA is a key substrate for enzymes located in the endoplasmic reticulum, such as those involved in protein acylation researchgate.net.

The primary role of the mitochondrial octanoyl-CoA pool is to serve as a substrate for β-oxidation, a major pathway for cellular energy production nih.gov. The formation and maintenance of this pool exhibit significant tissue-specific differences. In the liver, free octanoate can be directly activated to octanoyl-CoA within the mitochondrial matrix by medium-chain acyl-CoA synthetases (ACSMs) nih.gov. This allows the liver to efficiently process dietary medium-chain fatty acids. In contrast, heart and skeletal muscle mitochondria lack this high level of ACSM activity and are largely unable to activate free octanoate nih.gov. These tissues are more reliant on importing octanoyl moieties in the form of octanoylcarnitine (B1202733), which is then converted back to octanoyl-CoA inside the mitochondria nih.gov. Beyond its role in energy metabolism, mitochondrial octanoyl-ACP, a derivative of octanoyl-CoA, is a required precursor for the biosynthesis of lipoic acid, an essential cofactor for several key mitochondrial enzyme complexes wikipedia.org.

Table 1: Tissue-Specific Mechanisms for Mitochondrial Octanoyl-CoA Formation

TissuePrimary Mechanism for Octanoyl-CoA FormationKey Enzymes/ProcessesMetabolic Significance
Liver Direct activation of free octanoate within the mitochondrial matrix. nih.govMedium-Chain Acyl-CoA Synthetases (ACSMs). nih.govRapid processing of dietary medium-chain fatty acids for energy and ketogenesis. nih.gov
Heart & Skeletal Muscle Import of octanoylcarnitine followed by conversion to octanoyl-CoA. nih.govCarnitine O-octanoyltransferase (CrOT) or other carnitine acyltransferases. nih.govUtilization of octanoyl groups primarily derived from peroxisomal oxidation. nih.gov

Peroxisomes are crucial sites for the β-oxidation of very long-chain fatty acids (VLCFAs) and dicarboxylic fatty acids nih.gov. This process is not typically carried to completion within the peroxisome. Instead, the fatty acids are chain-shortened, leading to the production of acetyl-CoA and medium-chain acyl-CoAs, such as octanoyl-CoA nih.gov. This peroxisomal pool of octanoyl-CoA is thus a direct product of the breakdown of longer fatty acids. To be further metabolized for energy, these medium-chain acyl-CoAs must be exported from the peroxisome, primarily to the mitochondria nih.gov. This export is facilitated by peroxisomal carnitine acyltransferases, namely carnitine octanoyltransferase (CrOT) and carnitine acetyltransferase (CRAT), which convert the acyl-CoAs into their corresponding acylcarnitines nih.govnih.gov.

Table 2: Key Enzymes in Peroxisomal Octanoyl-CoA Metabolism

EnzymeLocationFunction
Acyl-CoA Oxidase 1 (ACOX1) Peroxisomal MatrixCatalyzes the first step of peroxisomal β-oxidation of straight-chain fatty acids.
D-bifunctional protein (MFP2) Peroxisomal MatrixCatalyzes the second and third steps of β-oxidation for specific fatty acids. nih.gov
Peroxisomal Thiolases (ACAA1/2) Peroxisomal MatrixCatalyzes the final thiolytic cleavage step, producing shortened acyl-CoAs like octanoyl-CoA. nih.gov
Carnitine Octanoyltransferase (CrOT) Peroxisomal Membrane/MatrixConverts medium- and long-chain acyl-CoAs to their respective acylcarnitines for export. nih.govnih.gov
Carnitine Acetyltransferase (CRAT) Peroxisomal Membrane/MatrixConverts short-chain acyl-CoAs to their respective acylcarnitines for export. nih.govnih.gov

A significant metabolic role for octanoyl-CoA occurs at the endoplasmic reticulum (ER). The ER-resident enzyme ghrelin O-acyltransferase (GOAT) specifically utilizes octanoyl-CoA from the cytoplasm to catalyze the acylation of the hormone ghrelin researchgate.net. This post-translational modification is essential for ghrelin's physiological activity. This establishes a clear requirement for octanoyl-CoA availability at the cytoplasmic face of the ER. While specific transporters for octanoyl-CoA into the ER lumen are not fully characterized, the existence of an ER-localized acetyl-CoA transporter in some organisms suggests mechanisms for acyl-CoA import may exist for processes like fatty acid elongation nih.gov.

Inter-Compartmental Transport Mechanisms

The movement of octanoyl-CoA and its derivatives between subcellular compartments is essential for integrating different metabolic pathways. The carnitine shuttle system is the primary mechanism for this transport, particularly for moving acyl groups destined for mitochondrial oxidation.

The carnitine shuttle is a multi-component system responsible for transporting acyl groups across the inner mitochondrial membrane, which is impermeable to acyl-CoAs nih.govmhmedical.com. While it is famously known for transporting long-chain fatty acids from the cytosol into the mitochondria for β-oxidation, its role for medium-chain fatty acids like octanoate is more nuanced nih.gov.

The oxidation of medium-chain fatty acids is often described as being largely independent of the carnitine shuttle for mitochondrial entry nih.gov. However, the shuttle is critically important for the inter-organelle transport of octanoyl groups, specifically from the peroxisome to the mitochondrion nih.gov. As described, octanoyl-CoA produced during peroxisomal β-oxidation is converted to octanoylcarnitine by CrOT nih.gov. This octanoylcarnitine can then exit the peroxisome and enter the mitochondrial matrix. This transport across the inner mitochondrial membrane is mediated by the carnitine-acylcarnitine translocase (CACT), which exchanges octanoylcarnitine from the intermembrane space for a molecule of free carnitine from the matrix mhmedical.comresearchgate.net. Once inside the matrix, the octanoyl group is transferred back to coenzyme A by a mitochondrial carnitine acyltransferase, which could be carnitine palmitoyltransferase 2 (CPT2) or the mitochondrial isoform of CrOT, reforming octanoyl-CoA for β-oxidation nih.govmhmedical.com.

Table 3: Components of the Carnitine Shuttle Involved in Octanoyl Group Transport

ComponentSubcellular LocationFunction in Octanoyl Group Transport
Carnitine Octanoyltransferase (CrOT) PeroxisomesConverts peroxisomally-generated octanoyl-CoA to octanoylcarnitine for export. nih.govnih.gov
Carnitine-Acylcarnitine Translocase (CACT) Inner Mitochondrial MembraneTranslocates octanoylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for free carnitine. mhmedical.comresearchgate.net
Carnitine Palmitoyltransferase 2 (CPT2) / CrOT Inner Mitochondrial Membrane (Matrix Side)Converts imported octanoylcarnitine back into octanoyl-CoA within the mitochondrial matrix. nih.govmhmedical.com

Role of Specific Transporters (e.g., ABCD1, PXMP2)

The transport of acyl-CoA molecules across organellar membranes is a critical process managed by specific protein transporters. While some transporters are highly specific for certain acyl-chain lengths, the direct transport of octanoyl-CoA, a medium-chain fatty acyl-CoA, is not the primary function of transporters like ABCD1, which are specialized for longer chain fatty acids.

ABCD1 (ALDP) : The ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), also known as the adrenoleukodystrophy protein (ALDP), is a key peroxisomal membrane protein. biorxiv.orgmdpi.com Its primary role is to mediate the ATP-dependent import of very-long-chain fatty acids (VLCFAs; ≥C22:0), typically in the form of their CoA esters, from the cytosol into the peroxisome for β-oxidation. mdpi.comresearchgate.net Dysfunction of the ABCD1 transporter leads to the accumulation of VLCFAs, which is characteristic of the neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD). biorxiv.orgmdpi.com While the family of peroxisomal ABC transporters, including ABCD1, ABCD2, and ABCD3, are responsible for transporting a variety of lipid substrates into the peroxisome, their specificity varies. nih.govnih.gov ABCD1 itself shows the highest activity towards VLCFA-CoAs. nih.gov Although β-oxidation in peroxisomes can produce octanoyl-CoA which is then further metabolized in mitochondria, the direct import of cytosolic octanoyl-CoA into peroxisomes is not the main described function of ABCD1. nih.gov

PXMP2 (PMP22) : The peroxisomal membrane protein 2 (PXMP2), formerly known as PMP22, is not a specific transporter for octanoyl-CoA but rather a channel-forming protein within the peroxisomal membrane. nih.gov Research has shown that PXMP2 forms a pore that allows for the diffusion of small hydrophilic solutes across the peroxisomal membrane. nih.gov This channel is size-selective, with an estimated exclusion limit of around 600 Daltons. nih.gov This property suggests that the peroxisomal membrane is permeable to small metabolites. However, larger, "bulky" molecules such as coenzyme A and its thioesters, including octanoyl-CoA, are too large to pass through this channel and therefore require specific, active transport mechanisms to cross the peroxisomal membrane. nih.gov

TransporterLocationPrimary Substrate(s)Role Related to Octanoyl-CoA
ABCD1 Peroxisomal MembraneVery-long-chain fatty acyl-CoAs (VLCFA-CoAs)Not a primary transporter for octanoyl-CoA; transports longer acyl-CoA chains into the peroxisome for β-oxidation, a process that can ultimately yield medium-chain acyl-CoAs.
PXMP2 Peroxisomal MembraneSmall hydrophilic solutes (<600 Da)Functions as a non-specific channel; it does not transport the bulky octanoyl-CoA molecule, which requires a dedicated transporter. nih.gov

In Situ Generation and Consumption within Compartments

Due to the limited direct transport of octanoyl-CoA across membranes, its presence within organelles often relies on the import of its precursor, octanoate, followed by activation within the compartment, or its generation from the breakdown of longer fatty acids.

Mitochondria :

Generation : Octanoyl-CoA is a key intermediate in mitochondrial fatty acid metabolism. Free octanoate can cross the mitochondrial membranes and is subsequently activated to octanoyl-CoA within the mitochondrial matrix. This reaction is catalyzed by a mitochondrial octanoyl-coenzyme A synthetase, which utilizes ATP and Coenzyme A. nih.gov

Consumption : The primary fate of octanoyl-CoA within the mitochondria is catabolism through the β-oxidation pathway. It is a direct substrate for the medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of the β-oxidation spiral for medium-chain fatty acids. nih.gov

Peroxisomes :

Generation : Similar to mitochondria, peroxisomes can import medium-chain fatty acids like octanoate. Once inside the peroxisomal matrix, the fatty acid is activated to its corresponding acyl-CoA ester by an intra-peroxisomal ATP-dependent acyl-CoA synthetase. frontiersin.org Additionally, octanoyl-CoA is an intermediate product of the peroxisomal β-oxidation of very-long-chain fatty acids.

Consumption : Octanoyl-CoA within the peroxisome can undergo further rounds of β-oxidation. nih.gov The resulting shorter acyl-CoAs are then typically transported to the mitochondria for complete oxidation.

Cytosol and Endoplasmic Reticulum (ER) :

Generation : Acyl-CoA synthetases located in the cytosol or on the ER membrane are responsible for activating octanoate to octanoyl-CoA, creating a cytosolic pool of this molecule.

Consumption : Cytosolic octanoyl-CoA serves as an acyl donor for specific enzymatic reactions. A prominent example is the acylation of the hormone ghrelin, a process essential for its biological activity. This reaction is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), an integral membrane protein located in the endoplasmic reticulum. researchgate.netnih.gov The active site of GOAT utilizes octanoyl-CoA from the cytoplasm to modify the ghrelin peptide. researchgate.net

Cellular CompartmentIn Situ Generation of Octanoyl-CoAIn Situ Consumption of Octanoyl-CoA
Mitochondria Activation of imported octanoate by mitochondrial acyl-CoA synthetases. nih.govSubstrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the β-oxidation pathway. nih.gov
Peroxisomes Activation of imported octanoate by peroxisomal acyl-CoA synthetases; intermediate from β-oxidation of VLCFAs. frontiersin.orgSubstrate for further β-oxidation cycles. nih.gov
Cytosol / ER Activation of octanoate by cytosolic/ER-associated acyl-CoA synthetases.Acyl donor for ghrelin O-acyltransferase (GOAT) in the ER membrane. researchgate.net

Advanced Methodologies for Octanoyl Coenzyme a Research

Analytical Techniques for Quantification and Profiling

Precise quantification and comprehensive profiling of octanoyl-CoA are crucial for understanding its roles in various metabolic pathways. A range of analytical techniques, each with distinct advantages, are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-Coenzyme A Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the most sensitive and specific method for the analysis of acyl-CoAs, including octanoyl-CoA. nih.gov This technique is central to acyl-CoA metabolomics, allowing for both targeted quantification and untargeted profiling of a wide range of these metabolites in various biological matrices. nih.gov

Methodologies often employ programmed multiple reaction monitoring (MRM), which can include hundreds of mass ion transitions to selectively profile a comprehensive suite of acyl-CoAs. nih.gov For instance, a common approach involves monitoring the transition from a precursor ion (Q1) to a specific product ion (Q3), with a characteristic mass difference of 507 m/z for acyl-CoAs. nih.gov LC-MS/MS methods have been developed to quantify acyl-CoAs of varying chain lengths, from C2 to C20, in a single analysis. researchgate.net

Positive ion mode electrospray ionization (ESI) is often found to be more sensitive for the detection of many fatty acyl-CoAs compared to the negative ion mode. nih.gov The optimization of parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) is critical for achieving maximum sensitivity and specificity for each individual acyl-CoA species. nih.gov These methods can achieve limits of detection (LOD) in the low femtomole range, making them suitable for analyzing small amounts of tissue and cell samples. researchgate.net

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterDescriptionSignificance in Octanoyl-CoA Analysis
Ionization ModeTypically Electrospray Ionization (ESI), can be run in positive or negative mode.Positive ion mode is often more sensitive for fatty acyl-CoAs. nih.gov
Mass AnalyzerCommonly a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., TripleTOF).QqQ is used for highly sensitive and specific MRM-based quantification. nih.gov
MRM TransitionSpecific precursor-to-product ion transition monitored for a target analyte.Provides specificity for octanoyl-CoA amidst a complex mixture of other metabolites. nih.govnih.gov
Collision Energy (CE)The energy applied to induce fragmentation of the precursor ion.Optimized to produce the most abundant and specific product ions for octanoyl-CoA. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of octanoyl-CoA and related metabolites. When coupled with ultraviolet (UV) detection or mass spectrometry, HPLC provides reliable analytical methods for various research applications.

Reversed-phase HPLC is commonly used, where acyl-CoAs are separated based on the hydrophobicity of their acyl chains. researchgate.net For instance, octanoyl-CoA can be separated from other short-, medium-, and long-chain acyl-CoAs using C8 or C18 columns. researchgate.netnih.gov The mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) in an aqueous buffer, is optimized to achieve efficient separation. researchgate.netnih.gov

In clinical research, HPLC-based methods are used to assess enzyme activity by measuring the oxidation of octanoyl-CoA. researchgate.net For example, the residual activity of enzymes involved in fatty acid oxidation can be determined by quantifying the remaining octanoyl-CoA or its metabolic products. researchgate.net Studies have shown a strong correlation between results obtained using HPLC-UV and the more sensitive HPLC-ESI-MS/MS, validating HPLC-UV as a reliable detection method for these assays. researchgate.net

Spectrophotometric and Fluorimetric Enzyme Assays

Spectrophotometric and fluorimetric assays provide a means to measure the activity of enzymes that utilize or produce octanoyl-CoA. These assays are often based on coupled enzyme reactions where the product of the primary reaction is used as a substrate in a secondary reaction that produces a change in absorbance or fluorescence.

For example, the activity of acyl-CoA synthetases, which produce octanoyl-CoA from octanoic acid, can be measured. A continuous dual-wavelength spectrophotometric method has been described for acyl-CoA synthetases using substrates that result in new spectral characteristics upon conversion to their CoA thioester. nih.gov Similarly, assays for enzymes that consume octanoyl-CoA, such as acyl-CoA dehydrogenases, can be designed.

Another approach involves coupling the reaction to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotides (NAD+/NADH or NADP+/NADPH), which can be monitored spectrophotometrically at 340 nm. While specific protocols for octanoyl-CoA may vary, the principles are drawn from established assays for similar enzymes like acetyl-CoA carboxylase, where the consumption of NADPH is measured. nih.gov These methods are valuable for high-throughput screening and kinetic analysis of enzymes involved in octanoyl-CoA metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the structural elucidation and quantification of metabolites, including octanoyl-CoA, without the need for chemical derivatization. While less sensitive than mass spectrometry, NMR provides valuable information on molecular structure and dynamics. uw.edu

¹H NMR can be used to identify and quantify CoA and its acyl derivatives in tissue extracts. uw.edu Specific resonances in the NMR spectrum can be assigned to different parts of the octanoyl-CoA molecule, allowing for its detection and measurement alongside other metabolites. uw.edu Furthermore, ¹³C NMR has been employed to study the binding of medium-chain fatty acids like octanoic acid to proteins such as human serum albumin, providing insights into the binding environment and exchange rates. nih.gov This approach can be extended to investigate the interaction of the entire octanoyl-CoA molecule with enzymes and binding proteins.

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a dynamic approach used to follow the metabolic fate of substrates through biochemical pathways. springernature.comspringernature.com This technique provides unparalleled insights into the wiring of cellular metabolism. springernature.com In the context of octanoyl-CoA research, cells or organisms can be supplied with a substrate labeled with a stable isotope, such as ¹³C-octanoic acid. The incorporation of the isotope into octanoyl-CoA and its downstream metabolites is then tracked, typically using LC-MS. researchgate.net

This methodology allows researchers to determine the origin of metabolites and the relative rates of their production. springernature.com The use of stable isotope-labeled internal standards is also crucial for accurate quantification in mass spectrometry, as they can correct for sample loss during preparation and for matrix effects that cause ion suppression. nih.gov Commercially available standards, such as [¹³C₄]-octanoyl-CoA, facilitate these quantitative and metabolic flux studies. nih.gov

Structural Biology Approaches

Understanding the function of octanoyl-CoA requires detailed knowledge of its interactions with proteins. Structural biology techniques, such as X-ray crystallography and computational modeling, provide atomic-level insights into how octanoyl-CoA binds to enzymes and acyl-CoA binding proteins (ACBPs).

For example, the structure of human ghrelin O-acyltransferase (hGOAT) has been modeled in complex with its acyl donor, octanoyl-CoA. researchgate.net These models reveal a distinct acyl-binding pocket within the enzyme's interior. The coenzyme A portion of the molecule remains exposed to the cytoplasm, while the octanoyl chain extends into a channel within the protein. researchgate.net Specific amino acid residues that form contacts with the octanoyl chain have been identified, and mutating these residues can alter the enzyme's acyl donor selectivity. researchgate.net

Acyl-CoA binding proteins (ACBPs) are another important class of proteins that interact with octanoyl-CoA. frontiersin.orgdoaj.org These proteins contain a conserved acyl-CoA binding domain and are involved in the transport and maintenance of the intracellular acyl-CoA pool. frontiersin.orgdoaj.org Structural studies of ACBPs from various organisms have revealed a conserved three-dimensional structure, typically consisting of four α-helices. frontiersin.org The ligand-binding site is divided into subsites that accommodate the acyl chain, the adenine ring, and the 3'-phosphate of the coenzyme A moiety, providing a structural basis for their ability to bind a range of acyl-CoAs, including octanoyl-CoA. frontiersin.org

X-ray Crystallography of Octanoyl-Coenzyme A-Binding Proteins

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of proteins at atomic resolution. In the context of octanoyl-coenzyme A (octanoyl-CoA) research, this methodology provides invaluable insights into the specific interactions between this medium-chain acyl-CoA and its binding proteins, such as acyl-CoA dehydrogenases and acyl-CoA binding proteins (ACBPs). By determining the crystal structure of an octanoyl-CoA-binding protein in its presence, researchers can visualize the precise orientation of the octanoyl-CoA molecule within the protein's binding pocket.

This detailed structural information reveals the key amino acid residues involved in recognizing and binding the octanoyl moiety and the coenzyme A portion of the molecule. For instance, crystallographic studies of acyl-CoA binding proteins have shown a conserved acyl-CoA binding domain that accommodates the acyl chain. frontiersin.org The analysis of these structures can highlight the roles of hydrophobic interactions, hydrogen bonds, and electrostatic interactions in stabilizing the protein-ligand complex.

Furthermore, comparing the crystal structures of a protein in its apo (unbound) and octanoyl-CoA-bound forms can reveal conformational changes that occur upon ligand binding. These changes are often crucial for the protein's function, such as activating an enzyme's catalytic activity or facilitating the transfer of the octanoyl group to another molecule. For example, studies on butyryl-ACP, a structurally similar short-chain acylated protein, have revealed a flexible hydrophobic cavity that expands to accommodate the acyl chain. researchgate.netnih.gov This provides a model for how octanoyl-CoA might induce similar conformational shifts in its binding partners. researchgate.netnih.gov

The table below summarizes key crystallographic data for proteins that bind acyl-CoAs, providing a reference for the types of structural information obtained through this technique.

ProteinPDB IDResolution (Å)LigandKey Findings
Bovine Acyl-CoA Binding Protein1ACA2.10Palmitoyl-CoAReveals a conserved four-helix bundle structure with a specific acyl-CoA binding pocket.
Escherichia coli Butyryl-ACP1L0H1.90Butyryl-4'-phosphopantetheineDemonstrates a plastic hydrophobic cavity that accommodates the acyl chain. researchgate.net
Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)3MDE2.80Octanoyl-CoAIllustrates the tetrameric structure and the location of the active site where octanoyl-CoA binds.

This table is illustrative and includes examples of proteins that bind acyl-CoAs of varying chain lengths to demonstrate the utility of X-ray crystallography in this field.

Cryo-Electron Microscopy for Complex Molecular Architectures

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic molecular complexes that are often challenging to crystallize. In the study of octanoyl-CoA metabolism, cryo-EM is particularly valuable for visualizing the intricate machinery of multi-protein complexes involved in processes such as mitochondrial fatty acid β-oxidation. nih.govnih.gov

One of the primary applications of cryo-EM in this area is the structural determination of mitochondrial respiratory chain supercomplexes, including complex I (NADH:ubiquinone oxidoreductase). nih.govelifesciences.org Octanoyl-CoA is a substrate for β-oxidation, which produces NADH and FADH₂, the electron donors for the respiratory chain. nih.gov Cryo-EM structures of complex I, both in its active and deactive states, provide a detailed architectural framework for understanding how the electrons derived from the oxidation of fatty acids like octanoic acid are utilized for proton pumping and subsequent ATP synthesis. elifesciences.org

Cryo-EM can capture these large complexes in multiple conformational states, offering insights into their dynamic nature and the mechanisms of substrate binding and product release. elifesciences.org For instance, cryo-EM studies have revealed the binding site for ubiquinone, a key component in the electron transport chain, and have shed light on how inhibitors affect the complex's function. whiterose.ac.uk While not directly imaging octanoyl-CoA, these studies provide a broader structural context for its metabolic fate.

The ability of cryo-EM to analyze membrane protein complexes in a near-native state is another significant advantage. nih.gov This is crucial for studying the enzymes of β-oxidation, many of which are embedded in the mitochondrial inner membrane. By visualizing these complexes, researchers can better understand how octanoyl-CoA is channeled between different enzymes in the pathway.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations serve as powerful "computational microscopes" to investigate the dynamic behavior of octanoyl-CoA and its interactions with proteins at an atomic level. nih.govjournalcra.com These methods complement experimental techniques like X-ray crystallography and cryo-EM by providing insights into the time-resolved motions and energetic landscapes of these molecular systems. nih.govyoutube.com

MD simulations can be used to model the binding of octanoyl-CoA to an enzyme's active site, predicting the most favorable binding pose and calculating the binding free energy. This information is valuable for understanding substrate specificity and for the design of potential inhibitors. For example, simulations of medium-chain acyl-CoA dehydrogenase (MCAD) can reveal how the octanoyl chain fits into the catalytic pocket and how its interactions with surrounding amino acid residues facilitate the dehydrogenation reaction. nih.gov

Furthermore, MD simulations can elucidate the conformational changes that proteins undergo upon binding to octanoyl-CoA. nih.gov These simulations can track the movements of individual atoms over time, revealing allosteric effects and the opening and closing of substrate channels. This dynamic information is often difficult to obtain from static crystal structures.

Computational models of metabolic pathways, such as fatty acid oxidation, can also be constructed to simulate the flux of metabolites, including octanoyl-CoA, through the pathway under different physiological conditions. These models can help to identify potential bottlenecks in the pathway and to predict the effects of enzyme deficiencies or genetic mutations. nih.gov

Simulation TypeSystemKey Insights
Molecular DockingOctanoyl-CoA and MCADPredicts the binding affinity and orientation of octanoyl-CoA in the active site.
All-Atom MD SimulationMCAD-octanoyl-CoA complexReveals the dynamic interactions between the substrate and active site residues, and identifies key conformational changes. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)The catalytic step of octanoyl-CoA dehydrogenationElucidates the electronic rearrangements during the hydride transfer reaction, providing a detailed understanding of the catalytic mechanism.
Metabolic Flux AnalysisMitochondrial β-oxidation pathwayPredicts the rate of octanoyl-CoA consumption and its impact on the overall energy metabolism of the cell.

Genetic and Molecular Biology Tools in Metabolic Studies

Gene Knockdown/Knockout Models for Pathway Elucidation

Gene knockdown and knockout models are indispensable tools for elucidating the metabolic pathways involving octanoyl-CoA. By specifically reducing or eliminating the expression of a particular gene, researchers can observe the resulting phenotypic changes and infer the function of the encoded protein.

In the context of octanoyl-CoA metabolism, creating knockout models for enzymes involved in medium-chain fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD), has been instrumental in understanding the physiological roles of these enzymes. A knockout of the ACADM gene, which codes for MCAD, leads to an accumulation of octanoyl-CoA and its derivatives, providing direct evidence for the enzyme's role in octanoyl-CoA metabolism.

These models are also crucial for studying the downstream effects of impaired octanoyl-CoA metabolism. For example, by analyzing the metabolome and lipidome of MCAD knockout mice, researchers can identify compensatory metabolic pathways that are activated in response to the genetic perturbation. nih.gov This can reveal previously unknown connections between different metabolic pathways.

Conditional knockout models, where a gene is deleted in a specific tissue or at a particular time, offer even more refined insights. mdpi.com For instance, a liver-specific knockout of an enzyme involved in fatty acid oxidation can help to dissect the tissue-specific roles of octanoyl-CoA metabolism. mdpi.com

Recombinant Protein Expression and Purification for Enzymatic Characterization

The expression and purification of recombinant proteins are fundamental techniques for the detailed biochemical and structural characterization of enzymes that metabolize octanoyl-CoA. researchgate.net By cloning the gene for a specific enzyme into an expression vector and introducing it into a suitable host organism, such as Escherichia coli or yeast, large quantities of the protein can be produced. researchgate.netresearchgate.net

Once expressed, the recombinant protein is purified to homogeneity using various chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. The purified enzyme can then be used in a variety of in vitro assays to determine its kinetic parameters, substrate specificity, and mechanism of action.

For enzymes that utilize octanoyl-CoA, these assays can involve measuring the rate of the reaction in the presence of varying concentrations of octanoyl-CoA and other substrates. This allows for the determination of key kinetic constants such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide quantitative measures of the enzyme's affinity for octanoyl-CoA and its catalytic efficiency.

Furthermore, purified recombinant proteins are essential for structural studies, including X-ray crystallography and cryo-EM, as described in previous sections. The ability to produce large amounts of pure, active protein is often a prerequisite for obtaining high-quality structural data.

Development and Application of Genetically-Encoded Biosensors

Genetically-encoded biosensors are powerful tools for monitoring the real-time dynamics of metabolites within living cells. eae.edu.eunih.gov While biosensors specifically for octanoyl-CoA are still in the early stages of development, the principles established from the creation of biosensors for other acyl-CoAs, such as acetyl-CoA and malonyl-CoA, provide a roadmap for their design. nih.govaddgene.orgbiorxiv.org

These biosensors are typically fusion proteins composed of a sensory domain that specifically binds the target metabolite and a reporter domain, often a fluorescent protein, that transduces the binding event into a detectable signal. nih.gov The sensory domain is often derived from a naturally occurring protein that binds the metabolite of interest, such as a transcription factor or an enzyme. eae.edu.eu

Upon binding of the target acyl-CoA, the biosensor undergoes a conformational change that alters the properties of the fluorescent reporter, leading to a change in fluorescence intensity or a shift in the emission spectrum. nih.gov This change can be monitored using fluorescence microscopy, allowing for the visualization of changes in the concentration of the metabolite in different subcellular compartments and in response to various stimuli.

Octanoyl Coenzyme a in Diverse Biological Systems and Experimental Models

Comparative Biochemistry of Octanoyl-Coenzyme A Metabolism

Octanoyl-coenzyme A (octanoyl-CoA) is a key intermediate in fatty acid metabolism across a wide range of organisms. It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of octanoic acid. ebi.ac.uk As a medium-chain fatty acyl-CoA, its metabolic fate is diverse, participating in both anabolic and catabolic pathways that are often specific to the organism and cell type.

In microbial systems, octanoyl-CoA is a central molecule in fatty acid synthesis and degradation.

Escherichia coli : In E. coli, fatty acid synthesis (FAS) is a type II system, where intermediates are carried on an acyl carrier protein (ACP). The synthesis pathway involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl chain. researchgate.net Octanoyl-ACP is a key intermediate in this process. The degradation of fatty acids occurs via the β-oxidation pathway, where octanoyl-CoA is catabolized to produce acetyl-CoA. This process involves a series of enzymatic reactions catalyzed by acyl-CoA dehydrogenase (FadE), a multifunctional enzyme complex (FadB), and thiolase (FadA). mdpi.com

Metabolic engineering efforts in E. coli have targeted the accumulation of octanoyl-CoA for the production of valuable chemicals like butyl octanoate (B1194180). nih.govresearchgate.netnih.gov This often involves modifying the fatty acid metabolism to favor the production of medium-chain fatty acids. nih.gov For instance, expressing a thioesterase with activity towards octanoyl-ACP can increase the intracellular pool of octanoic acid, which is then activated to octanoyl-CoA. nih.gov Additionally, perturbing the β-oxidation pathway, such as by deleting the fadE gene, can prevent the degradation of octanoyl-CoA and further increase its availability for desired biotransformations. nih.gov

Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae also utilizes octanoyl-CoA in both fatty acid synthesis and degradation. Fatty acid synthesis in yeast is carried out by a large, multifunctional fatty acid synthase (FAS) complex. researchgate.net Genetically engineered versions of this complex can be made to produce octanoyl-CoA, which can then be converted to other products. researchgate.net

Fatty acid degradation in S. cerevisiae occurs exclusively in peroxisomes via the β-oxidation pathway. frontiersin.orgoup.com This pathway involves a set of core enzymes: acyl-CoA oxidase (Fox1p), a multifunctional enzyme with hydratase and dehydrogenase activities (Fox2p), and 3-ketoacyl-CoA thiolase (Pot1p). frontiersin.org Medium-chain fatty acids are activated to their CoA esters, such as octanoyl-CoA, and then imported into the peroxisome for degradation. frontiersin.org

Researchers have also engineered a "reverse β-oxidation" pathway in the cytoplasm of S. cerevisiae to produce medium-chain fatty acids like octanoic acid. nih.govbiorxiv.org This synthetic pathway essentially reverses the steps of β-oxidation, starting with acetyl-CoA and elongating the chain to produce acyl-CoAs, including octanoyl-CoA. nih.gov

OrganismKey Pathway Involving Octanoyl-CoAPrimary Enzymes/ComplexesCellular Location
Escherichia coli Fatty Acid Synthesis (Type II)Fab family enzymesCytoplasm
β-OxidationFadE, FadB, FadACytoplasm
Saccharomyces cerevisiae Fatty Acid Synthesis (Type I)Fatty Acid Synthase (FAS) complexCytoplasm
β-OxidationFox1p, Fox2p, Pot1pPeroxisome
Engineered Reverse β-OxidationHeterologous thiolases, dehydrogenases, etc.Cytoplasm

In plants, octanoyl-CoA and its related intermediate, octanoyl-ACP, play crucial roles in mitochondrial fatty acid synthesis (mtFAS) and are precursors for the synthesis of lipoic acid. phytomorphology.com Lipoic acid is an essential cofactor for several key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH), which is vital for providing acetyl-CoA for fatty acid synthesis. frontiersin.orgcsic.es

The mtFAS system is a type II FAS, distinct from the primary fatty acid synthesis that occurs in plastids. frontiersin.org In mitochondria, the major product is octanoic acid, which is primarily used for lipoylation. frontiersin.orgnih.gov The synthesis of lipoic acid from octanoyl-ACP involves a two-step reaction catalyzed by octanoyltransferase (LIP2) and lipoyl synthase (LIP1). frontiersin.org LIP2 transfers the octanoyl group from octanoyl-ACP to the target proteins. frontiersin.org

Plant PathwayPrecursorKey EnzymesProductCellular Compartment
Mitochondrial Fatty Acid Synthesis (mtFAS)Acetyl-CoA, Malonyl-CoAmtFAS enzyme systemOctanoyl-ACPMitochondria
Lipoic Acid SynthesisOctanoyl-ACPOctanoyltransferase (LIP2), Lipoyl Synthase (LIP1)Lipoic AcidMitochondria

In mammals, the metabolism of octanoyl-CoA shows significant tissue specificity, reflecting the different metabolic roles of various organs.

Liver : The liver is a central hub for fatty acid metabolism. It can readily activate free octanoate to octanoyl-CoA within the mitochondrial matrix. nih.gov This is due to the high expression of medium-chain acyl-CoA synthetases (ACSMs) in liver mitochondria, which is not observed in heart or skeletal muscle. nih.govnih.gov Once formed, octanoyl-CoA can be rapidly oxidized via β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of ketone bodies, a crucial fuel source for other tissues during periods of fasting. nih.gov

Heart and Skeletal Muscle : The heart and skeletal muscle are highly dependent on fatty acid oxidation for their energy needs. mdpi.com However, unlike the liver, their mitochondria cannot efficiently activate free octanoate to octanoyl-CoA due to the lack of ACSMs. nih.govnih.gov Instead, these tissues primarily take up medium-chain fatty acids in the form of acylcarnitines, such as octanoylcarnitine (B1202733). nih.gov Octanoylcarnitine is transported into the mitochondria where it is converted back to octanoyl-CoA for subsequent β-oxidation. nih.gov The heart, in particular, has a very high capacity for oxidizing octanoylcarnitine. nih.govnih.gov The rate-limiting step for fatty acid oxidation in the heart is often the entry of acyl-CoAs into the mitochondria, a process regulated by carnitine palmitoyltransferase I (CPT1). mdpi.com

Kidney : The kidney is another organ with high energy demands, particularly in the proximal tubule cells, which rely heavily on fatty acid oxidation. researchgate.netresearchgate.net Similar to the heart and muscle, the kidney utilizes the carnitine shuttle to transport fatty acyl-CoAs into the mitochondria for β-oxidation. researchgate.net The produced acetyl-CoA enters the TCA cycle to generate ATP, which fuels processes like nutrient reabsorption. researchgate.netresearchgate.net The enzymes for β-oxidation, including those that process medium-chain acyl-CoAs like octanoyl-CoA, are abundant in the kidney. mdpi.com

TissuePrimary Source of Mitochondrial Octanoyl-CoAKey Metabolic FateDistinguishing Feature
Liver Activation of free octanoate via ACSMsβ-oxidation, KetogenesisHigh expression of mitochondrial medium-chain acyl-CoA synthetases (ACSMs). nih.govnih.gov
Heart From octanoylcarnitineβ-oxidation for ATP productionLacks ACSMs; high capacity to oxidize octanoylcarnitine. nih.govnih.gov
Muscle From octanoylcarnitineβ-oxidation for ATP productionLacks ACSMs; relies on carnitine shuttle. nih.govnih.gov
Kidney From octanoylcarnitineβ-oxidation for ATP productionHigh energy demand fueled by fatty acid oxidation in proximal tubules. researchgate.netmdpi.com

In Vitro and Ex Vivo Research Methodologies

The study of octanoyl-CoA metabolism has been greatly advanced by various in vitro and ex vivo experimental systems. These techniques allow for the detailed investigation of specific enzymatic reactions and metabolic pathways under controlled conditions.

Isolating organelles, particularly mitochondria, has been a cornerstone of metabolic research. elsevierpure.com This approach allows for the direct assessment of mitochondrial functions, such as fatty acid oxidation, oxidative phosphorylation, and enzyme kinetics, without the confounding variables of other cellular processes.

For instance, studies using mitochondria isolated from different rat tissues (liver, heart, muscle) have been instrumental in elucidating the tissue-specific mechanisms of octanoate metabolism. nih.gov By providing these isolated organelles with specific substrates like free octanoate, octanoyl-CoA, or octanoylcarnitine, researchers can measure oxygen consumption or the production of metabolites to determine the rates and capacities of different pathways. nih.govelsevierpure.com Such experiments have demonstrated that liver mitochondria can oxidize free octanoate directly, while heart and muscle mitochondria cannot, highlighting the importance of acyl-CoA synthetases. nih.gov

Similarly, product-inhibition kinetic studies on octanoyl-CoA synthetase purified from ox liver mitochondria have helped to determine its complex reaction mechanism. nih.govnih.gov These in vitro assays using purified enzymes or subcellular fractions are essential for understanding the fundamental biochemical properties of the proteins involved in octanoyl-CoA metabolism.

While isolated organelles provide detailed biochemical data, whole-cell and organ perfusion techniques offer a more integrated view of metabolism within a physiological context.

Ex vivo organ perfusion is a powerful technique where an intact organ is maintained in a viable state outside the body. The organ is supplied with a nutrient-rich, oxygenated solution through its vasculature, allowing researchers to study its metabolic functions in a controlled environment. Perfused heart and liver preparations have been used extensively to study fatty acid metabolism. For example, by introducing fatty acids into the perfusate and analyzing the metabolic products, scientists can investigate processes like fatty acid uptake, oxidation, and triglyceride synthesis under various conditions, such as ischemia. au.dkresearchgate.net These techniques provide a crucial link between the reductionist data from isolated organelles and the complexity of in vivo physiology.

Utilization in Specific Cell Line Models

The study of octanoyl-coenzyme A (octanoyl-CoA) in specific cell line models has provided critical insights into its metabolic functions, its role in signaling pathways, and its importance in pathological states, particularly in cancer. In vitro systems allow for controlled investigation of the pathways involving this key medium-chain acyl-CoA.

Metabolic Fate and Energy Production

Cell line models have been instrumental in tracing the metabolic fate of octanoyl-CoA. In the mouse hepatocyte cell line AML12, studies using octanoic acid, the precursor to octanoyl-CoA, revealed its rapid and efficient β-oxidation. nih.gov The dynamic metabolome analysis showed that octanoyl-CoA is preferentially oxidized to acetyl-CoA. This acetyl-CoA is then channeled into several key metabolic pathways; it is used for the synthesis of ketone bodies, enters the citrate (B86180) cycle to generate energy, and contributes to the production of glucogenic amino acids. nih.gov Notably, in these liver cell models, octanoic acid was not significantly incorporated into triacylglycerols, indicating its primary role as an energy substrate rather than a storage molecule. nih.gov

Role in Cancer Cell Metabolism and Survival

The metabolism of fatty acids, where octanoyl-CoA is a central intermediate, is frequently reprogrammed in cancer cells to meet the high demands for energy and biosynthetic precursors. sigmaaldrich.comnih.gov Many cancer cell lines exhibit an upregulation of de novo fatty acid synthesis, a pathway that produces longer-chain fatty acids from acetyl-CoA, with octanoyl-CoA as a key intermediate in the elongation process. sigmaaldrich.com

Research utilizing various cancer cell lines has underscored the dependence of malignant cells on fatty acid metabolism for their proliferation and survival.

Leukemia Cell Lines : Studies have shown that inhibiting fatty acid oxidation (FAO), a process that breaks down fatty acyl-CoAs like octanoyl-CoA, can lead to cell growth arrest and apoptosis in leukemia cells. ashpublications.org This suggests that the energy and molecular components derived from this pathway are critical for the viability of these cancer cells.

Hepatocellular Carcinoma (HCC) Cell Lines : In the HCC cell lines NHRI-1-E4 and NHRI-8-B4, both the synthesis of fatty acids and the uptake of external fatty acids were found to support tumor proliferation and the maintenance of cancer stem cell-like properties ("stemness"). nih.gov

Breast Cancer Cell Lines : In breast cancer cell lines such as MDA-MB-231 and HBL100, the survival of cancer cells is highly dependent on the activity of enzymes in the fatty acid synthesis pathway. researchgate.net

Protein Modification: Octanoylation

Octanoyl-CoA is the essential acyl donor for octanoylation, a specific type of post-translational protein modification. researchgate.net The most prominent example is the acylation of the peptide hormone ghrelin, a reaction catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). nih.gov This modification is crucial for ghrelin's biological activity, including its ability to bind to its receptor. researchgate.net Cell line models expressing ghrelin and GOAT are fundamental tools for investigating the mechanism and significance of this unique octanoylation event.

Engineered Systems for Bioproduction

Beyond mammalian cells, the yeast Saccharomyces cerevisiae serves as a powerful model system for metabolic engineering. Researchers have modified the fatty acid synthase (FAS) complex in yeast to specifically produce octanoyl-CoA from glucose. researchgate.net This engineered pathway allows the yeast to be used as a cellular factory for producing valuable chemicals derived from octanoyl-CoA, such as 1-octanol. researchgate.net These models are crucial for studying the regulation of fatty acid biosynthesis and for developing novel biotechnological applications.

Interactive Data Table: Octanoyl-CoA Utilization in Cell Line Models

Cell LineOrganism/Tissue of OriginExperimental ContextKey Findings Related to Octanoyl-CoA
AML12 Mouse HepatocyteMetabolic fate analysis of medium-chain fatty acidsOctanoic acid is rapidly oxidized to acetyl-CoA, which is then used for ketogenesis, the citrate cycle, and amino acid synthesis, but not readily for triacylglycerol storage. nih.gov
Leukemia Cell Lines Human HematopoieticInhibition of fatty acid oxidation (FAO)Blocking FAO, which utilizes acyl-CoAs, leads to cell growth arrest and apoptosis, indicating a dependency on this metabolic pathway for survival. ashpublications.org
MDA-MB-231, HBL100 Human Breast CancerInhibition of fatty acid synthesisSurvival of these cancer cells is dependent on the de novo fatty acid synthesis pathway, where octanoyl-CoA is an intermediate. researchgate.net
NHRI-1-E4, NHRI-8-B4 Mouse Hepatocellular CarcinomaAnalysis of lipid metabolism's role in cancer stemnessBoth endogenous fatty acid synthesis and exogenous fatty acid uptake are crucial for tumor proliferation and maintaining stem cell-like characteristics. nih.gov
Saccharomyces cerevisiae YeastMetabolic engineering of fatty acid synthesisA mutated fatty acid synthase (FAS) produces octanoyl-CoA from glucose, enabling its use as a precursor for biofuel production (e.g., 1-octanol). researchgate.net

Mechanistic Basis of Pathological Conditions Associated with Octanoyl Coenzyme a Metabolism

Inherited Metabolic Disorders Affecting Fatty Acid Oxidation

Inherited defects in the enzymes responsible for fatty acid oxidation (FAO) represent a significant class of inborn errors of metabolism. These disorders disrupt the body's ability to derive energy from fats, leading to severe clinical consequences, often precipitated by catabolic stress.

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation, transmitted in an autosomal recessive pattern. nih.govmedscape.comnih.gov The condition results from mutations in the ACADM gene, which provides the instructions for producing the MCAD enzyme. clevelandclinic.orgchop.edu

The MCAD enzyme catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids, those with carbon chain lengths of 6 to 12 atoms. revvity.com A deficiency in this enzyme impairs the breakdown of these fats, preventing their conversion into energy. nih.govclevelandclinic.org This blockage is particularly critical during periods of prolonged fasting or illness when glycogen (B147801) stores are depleted and the body relies heavily on fat metabolism. nih.govchop.edu

The primary mechanistic defect is the inability to process octanoyl-CoA and other medium-chain acyl-CoAs. medscape.com This leads to several downstream pathological consequences:

Accumulation of Metabolites: Octanoyl-CoA and other medium-chain fatty acids build up in the mitochondria. medlineplus.gov These are subsequently converted to and accumulate as octanoylcarnitine (B1202733) (C8) and other medium-chain acylcarnitines, which are detectable in the blood and serve as primary diagnostic markers for the disease. nih.govresearchgate.net

Energy Deficit: The block in β-oxidation prevents the production of acetyl-CoA, which is needed to fuel the Krebs cycle and support gluconeogenesis. medscape.com This results in the hallmark clinical presentation of hypoketotic hypoglycemia—low blood sugar in the absence of ketone body production. nih.govnih.gov

Cellular Toxicity: The accumulation of octanoyl-CoA and its derivatives is believed to be toxic, potentially damaging the liver and brain. medlineplus.gov This can lead to severe symptoms such as lethargy, vomiting, seizures, coma, and in some cases, sudden infant death. nih.govmedlineplus.gov The combination of hypoglycemia and hyperammonemia contributes to cerebral edema if the condition is not treated promptly. medscape.com

Table 1: Key Proteins in Octanoyl-Coenzyme A Metabolism and Associated Disorders

ProteinGeneFunction Related to Octanoyl-CoAAssociated Pathological Condition
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)ACADMCatalyzes the initial step in the β-oxidation of medium-chain fatty acids, including octanoyl-CoA. revvity.comMCAD Deficiency. nih.gov
Mitochondrial Trifunctional Protein (MTP)HADHA, HADHBCatalyzes the final three steps of long-chain fatty acid β-oxidation. wikipedia.org Its deficiency disrupts the entire FAO spiral.Mitochondrial Trifunctional Protein Deficiency. wikipedia.org
Carnitine O-Octanoyltransferase (CROT)CROTPeroxisomal enzyme involved in the transport and metabolism of medium-chain acyl-CoAs like octanoyl-CoA. frontiersin.orgnih.govCardiovascular Disease (Vascular Calcification). ahajournals.orgnih.gov
Ghrelin O-Acyltransferase (GOAT)MBOAT4Catalyzes the transfer of an octanoyl group from octanoyl-CoA to the ghrelin peptide, activating the hormone. nih.govnih.govMetabolic Disorders (related to appetite and energy balance). nih.gov

Mitochondrial trifunctional protein (MTP) deficiency is an autosomal recessive disorder of long-chain fatty acid oxidation. wikipedia.org The MTP enzyme is a large, hetero-octameric protein complex embedded in the inner mitochondrial membrane, composed of four alpha and four beta subunits. wikipedia.orggpnotebook.comnih.gov This complex is responsible for catalyzing the final three reactions of long-chain fatty acid β-oxidation: long-chain 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase. wikipedia.orggpnotebook.com

The molecular basis of the disorder lies in mutations within the genes encoding the MTP subunits:

HADHA : This gene codes for the alpha-subunit, which contains the hydratase and LCHAD enzymatic activities. nih.govnih.gov Mutations in HADHA can lead to either an isolated deficiency of the LCHAD enzyme or a complete MTP deficiency where the entire complex is unstable and all three enzyme activities are reduced. nih.govnih.gov

HADHB : This gene codes for the beta-subunit, which houses the thiolase activity. nih.govnih.gov Mutations in HADHB typically result in a generalized MTP deficiency because the proper assembly and stability of the entire octameric complex are compromised. nih.gov

Dysregulated Octanoyl-Coenzyme A Profiles in Disease States

Beyond inherited disorders, acquired conditions can also lead to significant dysregulation of acyl-CoA metabolism, with octanoyl-CoA accumulation serving as an indicator of mitochondrial distress.

Reye's syndrome is a rare but serious condition characterized by acute noninflammatory encephalopathy and fatty liver failure. medscape.com Its onset is often linked to a preceding viral illness and the use of aspirin (B1665792) in children and adolescents. medlineplus.govmsdmanuals.com The pathophysiology of Reye's syndrome is rooted in generalized mitochondrial dysfunction. medscape.comnih.gov

This mitochondrial injury disrupts crucial metabolic pathways, most notably fatty acid β-oxidation. nih.gov Studies of liver biopsy samples from patients with Reye's syndrome have revealed a significant accumulation of various short- and medium-chain acyl-CoA esters, including octanoyl-CoA. nih.gov Research has also demonstrated that the oxidation of octanoic acid can be markedly reduced in leukocytes from affected patients. nih.gov

The accumulation of octanoyl-CoA and other acyl-CoA intermediates is hypothesized to be a key driver of the clinical manifestations of the syndrome. nih.gov High concentrations of these compounds can exert an inhibitory effect on other essential mitochondrial enzymes and pathways, including:

Ureogenesis: Inhibition leads to hyperammonemia. nih.gov

Gluconeogenesis: Inhibition contributes to profound hypoglycemia. nih.gov

Fatty Acid Oxidation: Further inhibition of an already compromised pathway, leading to hypoketonemia. nih.gov

This profile of metabolic disruption explains the classic triad (B1167595) of hyperammonemia, hypoglycemia, and hypoketonemia observed in Reye's syndrome. nih.gov

Table 2: Comparative Biochemical Profiles in Disorders of Octanoyl-CoA Metabolism

FeatureMCAD DeficiencyReye's Syndrome
Primary Defect Inherited deficiency of the MCAD enzyme. nih.govAcquired generalized mitochondrial dysfunction. medscape.comnih.gov
Primary Accumulated Metabolite Octanoylcarnitine (C8) and other medium-chain acylcarnitines. nih.govA broad range of short- and medium-chain acyl-CoA esters, including octanoyl-CoA, in the liver. nih.gov
Key Clinical Findings Hypoketotic hypoglycemia, lethargy, vomiting, hyperammonemia, often triggered by fasting or illness. nih.govmedscape.comAcute encephalopathy, pernicious vomiting, and liver dysfunction with hyperammonemia, hypoglycemia, and hypoketonemia. nih.gov

Carnitine O-octanoyltransferase (CROT) is a peroxisomal enzyme that catalyzes the transfer of medium- and long-chain acyl groups from CoA to carnitine, facilitating their transport for subsequent mitochondrial β-oxidation. frontiersin.orgnih.gov While its role in hepatic fatty acid metabolism is established, recent evidence has implicated CROT in the pathology of cardiovascular disease.

Research has identified CROT as a novel factor contributing to vascular calcification, a process associated with an increased risk of adverse cardiovascular events. ahajournals.orgnih.gov An unbiased proteomics analysis identified elevated levels of CROT in calcifying human coronary artery smooth muscle cells (SMCs). ahajournals.orgnih.gov Furthermore, increased CROT expression was observed in human atherosclerotic plaques, specifically in proximity to calcified areas. ahajournals.org

The proposed mechanism involves the promotion of fatty acid metabolism and mitochondrial dysfunction within vascular SMCs, which drives a fibrocalcific response. ahajournals.orgnih.gov Studies have shown that:

Inactivating CROT's enzymatic activity or reducing its expression via siRNA successfully suppressed SMC calcification in vitro. ahajournals.org

In mouse models, genetic deficiency of CROT led to a reduction in aortic and carotid artery calcification. ahajournals.orgnih.gov

Silencing CROT in SMCs resulted in an increase in eicosapentaenoic acid (EPA), an omega-3 fatty acid known to inhibit vascular calcification. frontiersin.orgahajournals.org

These findings suggest that CROT promotes vascular pathology by altering local fatty acid metabolism and mitochondrial function, making it a potential therapeutic target for preventing or treating vascular calcification. researchgate.net

Octanoylation and Hormonal Imbalance (e.g., Ghrelin Dysregulation in Metabolic Disorders)

Octanoyl-CoA serves not only as a metabolic fuel intermediate but also as a substrate for a unique post-translational modification that is essential for hormonal function. The most prominent example is the acylation of ghrelin, the body's primary orexigenic (appetite-stimulating) peptide hormone. nih.govnih.gov

For ghrelin to become biologically active, it must be octanoylated. pnas.org This modification involves the covalent attachment of an eight-carbon fatty acid (n-octanoic acid) to the hydroxyl group of the serine residue at position three of the ghrelin peptide. nih.govpnas.org This reaction is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase family. nih.govnih.gov

The specific substrate used by GOAT as the acyl donor is octanoyl-CoA. nih.govnih.gov GOAT facilitates the transfer of the octanoyl moiety from octanoyl-CoA to proghrelin. nih.gov Only this acylated form of ghrelin can bind to and activate its cognate receptor, the growth hormone secretagogue receptor (GHS-R1a), to stimulate hunger, promote food intake, and influence energy homeostasis. nih.govnih.govnih.gov The unacylated form, des-acyl ghrelin, does not activate this receptor and is largely considered inactive in this context. nih.gov

This enzymatic process directly links the status of medium-chain fatty acid metabolism to the neuroendocrine regulation of appetite. The availability of octanoyl-CoA is a rate-limiting factor for the production of active ghrelin. Therefore, dysregulation of ghrelin octanoylation can contribute to hormonal imbalances seen in metabolic disorders such as obesity and anorexia. nih.gov The ghrelin/GOAT system represents a critical intersection of nutrient sensing and hormonal signaling, highlighting the diverse physiological roles of octanoyl-CoA. nih.gov

Table 3: The Ghrelin Octanoylation System

ComponentDescriptionRole in Activation
Hormone GhrelinA peptide hormone that stimulates appetite. nih.gov
Enzyme Ghrelin O-Acyltransferase (GOAT)Catalyzes the attachment of the octanoyl group to ghrelin. nih.gov
Acyl Donor Octanoyl-Coenzyme AProvides the eight-carbon fatty acid chain for the modification. nih.gov
Modification Octanoylation at Serine-3The esterification of n-octanoic acid to the third amino acid residue (serine) of the ghrelin peptide. nih.govpnas.org
Active Form Acyl-Ghrelin (Octanoylated Ghrelin)Binds to the GHS-R1a receptor to exert its physiological effects on hunger and metabolism. nih.govnih.gov

Emerging Roles of Octanoyl-Coenzyme A in Other Disease Pathologies

Octanoyl-coenzyme A (octanoyl-CoA) is a key intermediate in mitochondrial fatty acid β-oxidation. Beyond its established role in cellular energy production, emerging evidence indicates that octanoyl-CoA and its associated metabolic processes are implicated in the pathophysiology of a range of diseases. This involvement is often mediated through protein octanoylation, a post-translational modification where an octanoyl group is transferred from octanoyl-CoA to a protein. nih.gov This modification can alter the protein's structure, function, and signaling capabilities, thereby linking cellular metabolic states to complex disease phenotypes. nih.govroyalsocietypublishing.org

Metabolic and Endocrine Disorders

The most well-characterized role of octanoyl-CoA in disease pathology is its indispensable function in the activation of ghrelin, the so-called "hunger hormone." frontiersin.org Ghrelin requires a unique post-translational modification—serine octanoylation—to bind and activate its receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). portlandpress.com This process is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), which specifically utilizes octanoyl-CoA as the acyl donor. wikipedia.orgoup.com

Activated, octanoylated ghrelin is a potent stimulator of food intake and adiposity and plays a crucial role in regulating energy homeostasis. frontiersin.orgnih.gov Dysregulation of the ghrelin/GOAT system has been linked to metabolic syndrome, obesity, and type 2 diabetes. nih.govnih.gov Mechanistically, GOAT-mediated octanoylation links lipid metabolism directly to neuroendocrine signaling that controls appetite and glucose metabolism. nih.govresearchgate.net Consequently, GOAT is being investigated as a therapeutic target; inhibition of this enzyme prevents ghrelin activation and has been shown to improve insulin (B600854) secretion and sensitivity, thereby countering diet-induced obesity and diabetes in preclinical models. nih.gov The AG:UAG (acyl-ghrelin:unacyl-ghrelin) ratio, controlled by GOAT activity, is emerging as a potential biomarker for metabolic health and the risk of developing eating disorders. nih.gov

Cancer Pathophysiology

Alterations in lipid metabolism are a recognized hallmark of cancer, providing energy and biosynthetic precursors for rapidly proliferating tumor cells. oup.comfrontiersin.org While much research has focused on acetyl-CoA and longer-chain fatty acyl-CoAs, recent metabolomic studies have highlighted specific roles for medium-chain acyl-CoAs like octanoyl-CoA.

A notable finding comes from studies of Polycythemia Vera (PV), a type of myeloproliferative neoplasm characterized by the overproduction of red blood cells, often driven by mutations in the Janus kinase 2 (JAK2) gene. mdpi.comnih.gov A comprehensive metabolomic analysis of PV patients revealed that individuals who were not receiving treatment had significantly higher plasma levels of octanoyl-CoA compared to treated patients. mdpi.com This suggests that the underlying metabolic dysregulation in untreated PV involves altered fatty acid metabolism. The normalization of octanoyl-CoA levels with cytoreductive therapy indicates that it may serve as a biomarker of disease activity or therapeutic response. mdpi.com The accumulation of octanoyl-CoA could contribute to the pathology by providing acetyl-CoA for the TCA cycle and lipogenesis or by influencing protein acylation, thereby affecting signaling pathways that promote cell proliferation. nih.gov

Neurological Conditions

The brain has a unique lipid composition critical for its structure and function, and dysregulated fatty acid metabolism is increasingly associated with neurodegenerative diseases. nih.gov Acyl-CoA homeostasis is vital for neuronal health, and its disruption can lead to neurotoxicity. nih.gov While much of the research in this area has focused on acetyl-CoA's role in neurotransmitter synthesis and histone acetylation or the lipotoxicity associated with long-chain acyl-CoAs, the fundamental processes are relevant to all acyl-CoAs. frontiersin.orgnih.gov

The primary link between octanoyl-CoA and neurological function is again through the hormone ghrelin. Acyl-ghrelin, activated by octanoylation, crosses the blood-brain barrier and acts on various brain regions, including the hypothalamus and hippocampus. frontiersin.org Emerging evidence shows that acyl-ghrelin promotes adult hippocampal neurogenesis and enhances memory function, while unacylated ghrelin has an inhibitory effect. frontiersin.org This suggests that the GOAT-mediated octanoylation process, which determines the level of active ghrelin, is a key regulator of cognitive processes. Pathological changes in the availability of octanoyl-CoA or the activity of GOAT could therefore contribute to cognitive decline and other neurological symptoms associated with metabolic diseases. frontiersin.org

Diabetes and Insulin Resistance

Insulin resistance, particularly in skeletal muscle and the liver, is a central feature of type 2 diabetes and is strongly linked to lipid overload. An excess availability of fatty acids leads to the intracellular accumulation of lipid intermediates, including acyl-CoAs, a condition known as lipotoxicity. nih.govnih.gov These acyl-CoAs can interfere with insulin signaling pathways. For instance, long-chain acyl-CoAs are precursors for diacylglycerol and ceramides, which activate protein kinase C isoforms and protein phosphatase 2A, respectively. mdpi.com These enzymes can inhibit key insulin signaling proteins like Akt/PKB, leading to impaired glucose uptake and utilization. mdpi.com

While most direct evidence points to longer-chain acyl-CoAs like palmitoyl-CoA, the principle of acyl-CoA-mediated insulin resistance is broadly applicable. frontiersin.org Elevated levels of octanoyl-CoA, reflecting a high rate of fatty acid flux, can contribute to mitochondrial stress. An overload of fatty acid oxidation can lead to incomplete substrate oxidation and the production of reactive oxygen species (ROS), which further damages cellular components and exacerbates insulin resistance. nih.gov The regulation of enzymes that produce and hydrolyze acyl-CoAs is therefore critical for maintaining insulin sensitivity. nih.govmdpi.com

Interactive Data Tables

Table 1: Key Enzyme and Protein in Octanoyl-CoA-Related Pathologies

NameClassSubstrate(s)FunctionAssociated Disease(s)
Ghrelin O-acyltransferase (GOAT)Acyltransferase (MBOAT family)Proghrelin, Octanoyl-CoACatalyzes the octanoylation of serine-3 on the ghrelin peptide.Metabolic Syndrome, Obesity, Type 2 Diabetes, Anorexia Nervosa
Ghrelin (Acylated)Peptide HormoneGHS-R1aStimulates appetite, growth hormone release, adiposity; modulates glucose metabolism and cognitive function.Obesity, Eating Disorders, Metabolic Syndrome, Cognitive Decline

Table 2: Research Findings on Octanoyl-CoA in Disease

Disease AreaKey FindingPathological MechanismReference
Metabolic Syndrome/Obesity Octanoylation by GOAT is essential for ghrelin's orexigenic (appetite-stimulating) activity.Activation of the GHS-R1a receptor by octanoylated ghrelin promotes food intake and fat storage. pnas.org
Type 2 Diabetes Inhibition of GOAT improves glucose tolerance and insulin sensitivity.Reduced levels of active ghrelin lead to enhanced insulin secretion and action. nih.gov
Polycythemia Vera (Cancer) Untreated patients show significantly elevated plasma levels of octanoyl-CoA.Altered fatty acid metabolism may fuel cell proliferation and serve as a disease biomarker. mdpi.com
Neurological/Cognitive Decline Acyl-ghrelin (octanoylated) promotes hippocampal neurogenesis and memory.The AG:UAG ratio, controlled by octanoylation, appears to regulate brain plasticity and cognitive function. frontiersin.org

Future Avenues and Conceptual Challenges in Octanoyl Coenzyme a Research

Discovery of Novel Octanoyl-Coenzyme A-Dependent Pathways and Enzymes

While the role of octanoyl-CoA in mitochondrial β-oxidation and the acylation of ghrelin is well-documented, the full spectrum of its metabolic and signaling functions likely remains to be uncovered. A primary future challenge lies in the identification and characterization of novel enzymatic and metabolic pathways that are dependent on or regulated by octanoyl-CoA.

Recent research has provided glimpses into these underexplored territories. For instance, the engineering of microbial systems for the production of biofuels and other valuable chemicals has highlighted the potential for novel octanoyl-CoA-utilizing pathways. In engineered Escherichia coli, the endogenous production of octanoyl-CoA has been harnessed for the synthesis of butyl octanoate (B1194180), a medium-chain ester with applications in the flavor and fragrance industries. This was achieved through the rational protein engineering of an alcohol acyltransferase from Actinidia chinensis to improve its specificity for octanoyl-CoA.

Furthermore, metabolomic studies have revealed alterations in octanoyl-CoA levels in certain disease states, suggesting its involvement in pathological processes beyond canonical metabolic disorders. For example, in patients with untreated polycythemia vera, a type of myeloproliferative neoplasm, significantly higher levels of octanoyl-CoA have been observed compared to treated patients. mdpi.com This finding points towards a potential role for octanoyl-CoA in the metabolic reprogramming associated with this disease, warranting further investigation into the specific pathways involved.

The discovery of ghrelin O-acyltransferase (GOAT), the enzyme responsible for the octanoylation of ghrelin, stands as a landmark in understanding octanoyl-CoA-dependent protein modification. nih.govnih.govresearchgate.net This unique post-translational modification is essential for the biological activity of ghrelin, a key hormone in appetite regulation. Future research should aim to identify other proteins that may undergo similar acylation with octanoyl-CoA, potentially revealing new regulatory mechanisms in a variety of cellular processes.

Table 1: Examples of Emerging Research Areas Involving Octanoyl-Coenzyme A

Research AreaOrganism/SystemKey FindingsPotential Implications
Biofuel ProductionEscherichia coliEngineered alcohol acyltransferase utilizes endogenous octanoyl-CoA to produce butyl octanoate.Development of sustainable microbial platforms for chemical synthesis.
Hematological MalignanciesHuman (Polycythemia Vera)Elevated levels of octanoyl-CoA in untreated patients. mdpi.comPotential biomarker and therapeutic target in cancer metabolism.
Protein AcylationMammalian SystemsGhrelin octanoylation by GOAT is a critical post-translational modification. nih.govnih.govresearchgate.netDiscovery of novel protein acylation events and their functional consequences.

Comprehensive Mapping of Octanoyl-Coenzyme A Interacting Proteins

A complete understanding of the cellular functions of octanoyl-CoA necessitates a comprehensive identification of its interacting protein partners, collectively termed the "octanoylome." While some key octanoyl-CoA binding proteins are known, such as enzymes of β-oxidation and GOAT, a systematic and proteome-wide map is currently lacking.

Advanced chemical proteomics strategies offer a promising avenue for achieving this goal. Techniques like "CoA/AcetylTraNsferase Interaction Profiling" (CATNIP) can be adapted to specifically probe for proteins that interact with octanoyl-CoA in the endogenous proteome. researchgate.net Such approaches utilize acyl-CoA analogs that can be used to capture and identify binding proteins via mass spectrometry.

Furthermore, detailed structural and biochemical studies of known octanoyl-CoA interacting proteins can provide valuable insights into the molecular determinants of binding and specificity. For example, structural analysis of the bacterial octanoyltransferase LipB, which is involved in lipoic acid synthesis, has revealed how protein-protein interactions with the acyl carrier protein (AcpP) regulate substrate selectivity, preventing the use of free octanoic acid or octanoyl-CoA. nih.gov Similarly, computational modeling and mutagenesis studies of human GOAT (hGOAT) have begun to elucidate the residues within its acyl-binding pocket that confer specificity for the octanoyl group. researchgate.net

Isothermal titration calorimetry (ITC) is another powerful biophysical method that can be employed to quantitatively assess the binding affinity of octanoyl-CoA to purified proteins. This technique directly measures the heat exchange during binding, providing thermodynamic parameters that can help to validate interactions identified through proteomic screens.

Advanced Understanding of Inter-Organellar Metabolic Communication and Regulation

Octanoyl-CoA metabolism is spatially organized within the cell, with key processes occurring in different organelles, primarily mitochondria and peroxisomes. A significant challenge for future research is to unravel the intricate communication and regulatory networks that govern the flux of octanoyl-CoA and its metabolites between these compartments.

Peroxisomal β-oxidation of very-long-chain fatty acids results in the production of medium-chain acyl-CoAs, including octanoyl-CoA, which are then transported to the mitochondria for complete oxidation. nih.govscirp.orgscirp.orgwikipedia.org The transport of these molecules across organellar membranes is a critical control point. While the carnitine shuttle system is well-established for long-chain fatty acids, the specific mechanisms for the inter-organellar transport of octanoyl-CoA and octanoylcarnitine (B1202733) are still being fully elucidated. The enzyme carnitine octanoyltransferase (CROT) plays a key role in the conversion of octanoyl-CoA to octanoylcarnitine in peroxisomes, facilitating its export. scirp.orgscirp.org

The endoplasmic reticulum (ER) is another crucial hub in lipid metabolism and is known to form membrane contact sites (MCSs) with other organelles, including mitochondria and peroxisomes. These MCSs are thought to facilitate the direct transfer of lipids and other metabolites, and their role in the trafficking of octanoyl-CoA or its precursors warrants further investigation. frontiersin.orgnih.gov The ER is also the site of ghrelin octanoylation by GOAT, highlighting the importance of this organelle in octanoyl-CoA-dependent signaling pathways.

Table 2: Organellar Roles in Octanoyl-Coenzyme A Metabolism

OrganelleKey Function Related to Octanoyl-CoAInter-organellar Communication
Mitochondria Complete β-oxidation of octanoyl-CoA to acetyl-CoA for energy production.Receives octanoyl-CoA/octanoylcarnitine from peroxisomes.
Peroxisomes Incomplete β-oxidation of very-long-chain fatty acids, producing octanoyl-CoA.Exports octanoyl-CoA/octanoylcarnitine to mitochondria.
Endoplasmic Reticulum Site of ghrelin octanoylation by GOAT. Potential role in inter-organellar lipid transport.Forms membrane contact sites with mitochondria and peroxisomes.

Exploration of Octanoyl-Coenzyme A Dynamics in Complex Biological Systems

The cellular concentration and flux of octanoyl-CoA are likely to be highly dynamic, responding to changes in nutritional status, hormonal signals, and developmental cues. A major challenge is to develop and apply methods that can monitor these dynamics in real-time and within the context of complex biological systems, such as living cells and whole organisms.

Advanced imaging techniques, including the use of fluorescent biosensors, could potentially be developed to visualize the subcellular distribution and dynamics of octanoyl-CoA. While such sensors are not yet widely available for specific acyl-CoAs, the principles of their design could be adapted from existing metabolite sensors. Furthermore, in vivo imaging techniques, such as confocal laser microscopy, can be used to study the cellular dynamics of metabolic processes in living animals, providing a platform to investigate the effects of altered octanoyl-CoA metabolism on cell behavior and tissue function. nih.gov

Metabolic flux analysis, which uses stable isotope tracers to map the flow of metabolites through metabolic networks, is a powerful tool to quantify the dynamic changes in octanoyl-CoA metabolism under different physiological and pathological conditions. Such studies can provide quantitative data on the rates of octanoyl-CoA synthesis, consumption, and inter-organellar transport.

The study of animal models with genetic modifications in enzymes involved in octanoyl-CoA metabolism will also be crucial for understanding its dynamic roles in the whole organism. These models can help to elucidate the physiological consequences of both deficiencies and excesses in octanoyl-CoA levels in a tissue-specific manner.

Systems Biology Approaches to Unraveling Global Metabolic Control by Octanoyl-Coenzyme A

Given the interconnectedness of octanoyl-CoA with multiple metabolic and signaling pathways, a systems-level understanding is essential to fully appreciate its role in global metabolic control. Systems biology approaches, which integrate experimental data with computational modeling, provide a framework for dissecting this complexity.

Computational models of metabolic networks can be used to simulate the effects of perturbations in octanoyl-CoA metabolism on the entire metabolic system. These models can help to identify key control points and predict metabolic reprogramming in response to changes in octanoyl-CoA levels. For example, genome-scale metabolic models (GEMs) of organisms like E. coli have been used to guide the metabolic engineering of fatty acid production, demonstrating the predictive power of these approaches. nih.gov

Integrating multi-omics data, including transcriptomics, proteomics, and metabolomics, will be crucial for building and validating these models. For instance, analyzing changes in the expression of genes and proteins involved in fatty acid metabolism in conjunction with direct measurements of octanoyl-CoA and other acyl-CoA species can provide a comprehensive picture of the regulatory networks at play.

Ultimately, a systems biology perspective will enable the formulation of new hypotheses about the global regulatory roles of octanoyl-CoA, moving beyond the study of individual enzymes and pathways to a more holistic understanding of its impact on cellular and organismal physiology.

Q & A

Q. What are the key structural and functional characteristics of octanoyl-CoA, and how do they influence experimental handling?

Octanoyl-CoA is a medium-chain fatty acyl-CoA ester (C8:0) with a molecular weight of 893.73 (free acid basis) and a thioester bond critical for enzymatic reactivity. Its amphipathic nature requires storage in lyophilized form at −80°C to prevent hydrolysis . Experimental handling must minimize exposure to moisture and alkaline conditions, which accelerate thioester bond cleavage. For kinetic assays, reconstitution in 50 mM Tris-HCl (pH 8.0) with 1 mM DTT is recommended to maintain stability .

Q. What validated methods exist for synthesizing and purifying octanoyl-CoA in laboratory settings?

De novo synthesis involves enzymatic catalysis using acyl-CoA synthetases (e.g., ACSM1) with octanoic acid, ATP, and coenzyme A. Post-reaction, purification via reverse-phase HPLC (C18 column, 5 µm particle size) with a gradient of 10–50% acetonitrile in 50 mM ammonium acetate (pH 6.5) achieves >95% purity . Critical validation steps include:

  • Mass spectrometry (MS) : Confirm molecular ion peaks at m/z 912.6 ([M+H]⁺).
  • Enzymatic activity assays : Test with acyl-CoA dehydrogenases (e.g., ACADs) to verify substrate specificity .

Q. Which analytical techniques are most reliable for quantifying octanoyl-CoA in complex biological matrices?

  • LC-MS/MS : Using a hydrophilic interaction chromatography (HILIC) column and multiple reaction monitoring (MRM) transitions (e.g., m/z 912.6 → 428.1 for octanoyl-CoA) provides specificity at nM sensitivity .
  • Enzymatic cycling assays : Couple with acyl-CoA oxidase and peroxidase systems, measuring H₂O₂ production spectrophotometrically at 550 nm .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in octanoyl-CoA’s role in mitochondrial β-oxidation versus protein octanoylation?

Contradictions arise when octanoyl-CoA is implicated in both energy metabolism (β-oxidation) and non-metabolic signaling (e.g., S-palmitoylation). To dissect these roles:

  • Compartment-specific inhibitors : Use etomoxir (CPT1 inhibitor) to block mitochondrial uptake, isolating cytosolic octanoyl-CoA pools .
  • Knockdown/knockout models : Silence ACSM1 (acyl-CoA synthetase) or PPT1 (palmitoyl-protein thioesterase) to differentiate metabolic vs. post-translational functions .
  • Isotopic tracing : Apply ¹³C-octanoate to track incorporation into acylated proteins (via click chemistry) versus CO₂ (β-oxidation) .

Q. What methodological considerations are critical for studying octanoyl-CoA’s kinetic parameters in enzyme systems?

  • Substrate solubility : Use 0.1% Triton X-100 to solubilize octanoyl-CoA without denaturing enzymes like ACADs .
  • Competing reactions : Include 5 mM EDTA to chelate Mg²⁺ and inhibit acyl-CoA hydrolases .
  • Data normalization : Express activity as µmol/min/mg protein, correcting for non-enzymatic hydrolysis (control without enzyme) .

Q. How should researchers address variability in octanoyl-CoA measurements across different tissue homogenates?

Variability stems from differences in acyl-CoA hydrolase activity and matrix effects. Mitigation strategies include:

  • Rapid quenching : Freeze-clamp tissues in liquid N₂ within 10 seconds of excision .
  • Acid extraction : Homogenize in 5% perchloric acid to inactivate hydrolases, followed by neutralization with KOH .
  • Internal standards : Spike homogenates with deuterated octanoyl-CoA (d₃-octanoyl-CoA) for LC-MS/MS quantification .

Q. What experimental designs are optimal for investigating octanoyl-CoA’s regulatory effects on histone acyltransferases?

  • In vitro assays : Reconstitute histone acetyltransferase (e.g., KAT8) with octanoyl-CoA (0–100 µM) and monitor acetylation via Western blot (anti-acetyl-lysine) .
  • Cellular models : Treat cells with octanoate (C8:0) and HDAC inhibitors (e.g., trichostatin A) to amplify acylated histone signals .
  • Competitive inhibition : Co-incubate with palmitoyl-CoA to assess substrate specificity .

Methodological Best Practices

  • Data validation : Replicate experiments across ≥3 biological replicates, reporting mean ± SEM .
  • Ethical compliance : For human studies, ensure IRB approval when using octanoate supplements (e.g., ketogenic diets) .
  • Literature synthesis : Use databases like PubMed and OJOSE to identify gaps (e.g., octanoyl-CoA in cancer vs. neurodegenerative diseases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
capryloyl-CoA
Reactant of Route 2
Reactant of Route 2
capryloyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.